molecular formula C16H12O4 B599787 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one CAS No. 110064-50-1

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Cat. No.: B599787
CAS No.: 110064-50-1
M. Wt: 268.268
InChI Key: CWFKSHWAQPOKQP-YRNVUSSQSA-N
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Description

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a natural product found in Biancaea sappan with data available.

Properties

IUPAC Name

(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFKSHWAQPOKQP-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the sappanin-type homoisoflavonoids, a class of plant secondary metabolites with a C16 skeleton. These compounds are recognized for their diverse and promising biological activities. Understanding the biosynthetic pathway of this specific homoisoflavonoid is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the current understanding of flavonoid and homoisoflavonoid biosynthesis. It details the key enzymatic steps, presents a framework for quantitative data analysis, outlines relevant experimental protocols for pathway elucidation, and provides visual representations of the core metabolic pathway and associated experimental workflows.

Introduction

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a C6-C4-C6 backbone. This compound belongs to the sappanin-type, which are among the most common naturally occurring homoisoflavonoids. These compounds are biosynthesized from precursors supplied by the general phenylpropanoid pathway. The key transformation involves the extension of a chalcone-like intermediate by a one-carbon unit, followed by cyclization to form the characteristic chroman-4-one core. This guide will delve into the putative enzymatic reactions and intermediates leading to the formation of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through several key stages, beginning with the phenylpropananoid pathway and culminating in the formation of the homoisoflavonoid skeleton.

Phenylpropanoid Pathway: Synthesis of Precursors

The initial steps of the pathway are shared with the general flavonoid biosynthesis. The amino acid L-phenylalanine serves as the primary precursor.

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA .

Simultaneously, the biosynthesis of the polyketide precursor, malonyl-CoA , occurs via the carboxylation of acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) .

Chalcone Formation

The first committed step towards flavonoid and homoisoflavonoid biosynthesis is the condensation of precursors from the two pathways described above.

  • Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

The Homoisoflavonoid Branch: C1-Addition and Cyclization

This stage represents the divergence from the general flavonoid pathway and is characteristic of homoisoflavonoid biosynthesis.

  • C-Methylation/C1-Addition: A crucial and not fully characterized step involves the addition of a one-carbon unit to the chalcone backbone. It is proposed that a methyltransferase , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, catalyzes the C-methylation of the chalcone, likely at the α-carbon of the three-carbon chain. This would result in a C-methylated chalcone intermediate.

  • Cyclization and Isomerization: Following the C1-addition, an intramolecular cyclization occurs to form the chroman-4-one ring. This reaction is thought to be catalyzed by a Chalcone Isomerase (CHI)-like enzyme . This enzyme would facilitate the ring closure to form a 3-benzyl-chroman-4-one intermediate.

  • Hydroxylation and Benzylidene Formation: The final steps likely involve hydroxylation and the formation of the benzylidene double bond. The specific enzymes for these steps in the biosynthesis of this compound have not yet been elucidated. It is possible that a dehydratase or a similar enzyme is involved in the formation of the exocyclic double bond.

The proposed biosynthetic pathway is illustrated in the following diagram:

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway cluster_homoisoflavonoid Homoisoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->Naringenin Chalcone CHS (3x) C-methylated Chalcone Intermediate C-methylated Chalcone Intermediate Naringenin Chalcone->C-methylated Chalcone Intermediate Methyltransferase (SAM-dependent) 3-benzyl-chroman-4-one Intermediate 3-benzyl-chroman-4-one Intermediate C-methylated Chalcone Intermediate->3-benzyl-chroman-4-one Intermediate CHI-like enzyme Target Molecule This compound 3-benzyl-chroman-4-one Intermediate->Target Molecule Hydroxylation/ Dehydration (putative)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzyme kinetics and reaction yields in the biosynthetic pathway of this compound. The following tables are provided as a template for the types of data that would be crucial to collect for a thorough understanding and potential reconstruction of this pathway.

Table 1: Putative Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineData not availableData not availableData not available
Cinnamate-4-hydroxylase (C4H)Cinnamic acidData not availableData not availableData not available
4-Coumarate:CoA ligase (4CL)p-Coumaric acidData not availableData not availableData not available
Chalcone Synthase (CHS)p-Coumaroyl-CoA, Malonyl-CoAData not availableData not availableData not available
Methyltransferase (putative)Naringenin Chalcone, SAMData not availableData not availableData not available
Chalcone Isomerase-like (putative)C-methylated ChalconeData not availableData not availableData not available

Table 2: Estimated Precursor and Product Concentrations in Plant Tissue

CompoundPlant SourceTissueConcentration (µg/g fresh weight)
L-PhenylalanineCaesalpinia sappanHeartwoodData not available
p-Coumaric acidCaesalpinia sappanHeartwoodData not available
Naringenin ChalconeCaesalpinia sappanHeartwoodData not available
This compoundCaesalpinia sappanHeartwoodData not available

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be cited in such a study.

Enzyme Assays

4.1.1. Chalcone Synthase (CHS) Activity Assay

  • Objective: To determine the activity of CHS in converting p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.

  • Materials:

    • Plant protein extract or purified recombinant CHS

    • p-Coumaroyl-CoA

    • [14C]Malonyl-CoA

    • Potassium phosphate buffer (pH 7.5)

    • Ethyl acetate

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and the protein sample.

    • Initiate the reaction by adding [14C]malonyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding acidified ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the ethyl acetate phase (containing the chalcone product) to a new tube and evaporate to dryness.

    • Redissolve the residue in a known volume of methanol.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the incorporation of radiolabeled malonyl-CoA into the chalcone product.

4.1.2. Chalcone Isomerase (CHI) Activity Assay

  • Objective: To measure the activity of a putative CHI-like enzyme in cyclizing a chalcone substrate.

  • Materials:

    • Plant protein extract or purified recombinant CHI-like enzyme

    • Chemically synthesized C-methylated chalcone substrate

    • Potassium phosphate buffer (pH 7.5)

    • Methanol

    • HPLC system with a C18 column and UV detector

  • Protocol:

    • Prepare the C-methylated chalcone substrate and dissolve it in methanol.

    • Prepare a reaction mixture containing potassium phosphate buffer and the protein sample.

    • Initiate the reaction by adding the chalcone substrate.

    • Incubate at 30°C for various time points.

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the formation of the cyclized chroman-4-one product.

In Vivo Isotopic Labeling
  • Objective: To trace the incorporation of precursors into this compound in living plant tissue.

  • Materials:

    • Caesalpinia sappan seedlings or cell cultures

    • [13C6]-L-Phenylalanine or [13C]-methionine

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Protocol:

    • Administer the isotopically labeled precursor to the plant material.

    • Incubate for a specified period to allow for metabolic incorporation.

    • Harvest the tissue and perform a metabolite extraction.

    • Analyze the extract using LC-MS to detect the incorporation of the isotopic label into the target molecule.

Heterologous Expression and In Vitro Reconstitution
  • Objective: To identify and characterize the function of candidate genes in the biosynthetic pathway.

  • Protocol:

    • Identify candidate genes (e.g., methyltransferases, CHI-like enzymes) from a transcriptome or genome database of a homoisoflavonoid-producing plant.

    • Clone the candidate genes into an expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant proteins.

    • Perform in vitro enzyme assays with the purified enzymes and putative substrates to confirm their function.

    • Reconstitute the entire pathway or segments of it in vitro by combining the purified enzymes and necessary substrates to produce the final product.

Experimental Workflow cluster_elucidation Pathway Elucidation Workflow cluster_validation In Vivo Validation Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning and Heterologous Expression Gene Cloning and Heterologous Expression Candidate Gene Identification->Gene Cloning and Heterologous Expression Protein Purification Protein Purification Gene Cloning and Heterologous Expression->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Pathway Reconstitution Pathway Reconstitution In Vitro Enzyme Assays->Pathway Reconstitution Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Pathway Reconstitution->Metabolite Analysis (LC-MS) Confirms in vitro product identity Isotopic Labeling Studies Isotopic Labeling Studies Isotopic Labeling Studies->Metabolite Analysis (LC-MS)

Caption: A typical experimental workflow for the elucidation of a plant biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents a fascinating extension of the well-established flavonoid pathway. While the general steps involving the phenylpropanoid pathway and chalcone formation are understood, the specific enzymes responsible for the key C1-addition and subsequent modifications to form the final homoisoflavonoid structure remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this and other homoisoflavonoids will be instrumental in unlocking their potential for applications in medicine and biotechnology.

"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, a homoisoflavonoid found in the dried heartwood of Caesalpinia sappan.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a flavonoid derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[2] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-onePubChem[2]
Synonyms 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one, KEA06450, DB-333755PubChem[2]
Molecular Formula C₁₆H₁₂O₄PubChem[2]
Molecular Weight 268.26 g/mol PubChem[2]
CAS Number 110064-50-1BioCrick[3]
Melting Point 501–502.5 K (228–229.5 °C) for (E)-isomerKupcewicz et al., 2017[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.6PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 268.07355886 DaPubChem[2]
Monoisotopic Mass 268.07355886 DaPubChem[2]
Topological Polar Surface Area 66.8 ŲPubChem[2]
Heavy Atom Count 20PubChem[2]
Complexity 403PubChem[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

TechniqueDataSource
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 10.12 (1H, s, OH), 7.87 (2H, d, JAB = 18 Hz, C2—H), 6.86–7.86 (8H, m, C—H aromat), 5.42 (1H, s, =CH)Kupcewicz et al., 2017[4]
IR (KBr) νmax (cm⁻¹): 3126 (O—H), 2809 (C—Haromat), 1652 (C=O), 1608, 1578 (C=C), 1164 (C–O—C), 751 (=C—H)Kupcewicz et al., 2017[4]
Mass Spectrometry (ESI⁺) m/z 253.3 [M+H]⁺ for C₁₆H₁₂O₃ (Note: The publication reports data for a compound with a slightly different formula, C₁₆H₁₂O₃, which may be a related structure or a typographical error, as the main entry is for the dihydroxy compound.)Kupcewicz et al., 2017[4]

Experimental Protocols

Synthesis of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

A general and established method for the synthesis of 3-benzylidenechroman-4-ones is through the Claisen-Schmidt condensation of the corresponding 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde.

Materials:

  • 7-Hydroxychroman-4-one

  • 4-Hydroxybenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.

This protocol is based on the general synthesis of related chromanone derivatives and may require optimization for this specific compound.

Biological Activity and Potential Signaling Pathways

This compound has been suggested to possess anti-inflammatory properties.[3] While specific mechanistic studies on this compound are limited, the anti-inflammatory effects of flavonoids and chroman-4-one derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Mechanism via NF-κB and MAPK Signaling Pathways

Flavonoids can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. Additionally, flavonoids have been shown to modulate the MAPK signaling cascades (including ERK, JNK, and p38), which are also pivotal in the inflammatory process.[5]

Below is a diagram illustrating a plausible signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->MAPK Inhibits Compound->IKK Inhibits Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Gene Induces

Caption: Plausible anti-inflammatory signaling pathway modulated by the compound.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 7-Hydroxychroman-4-one 4-Hydroxybenzaldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Purification->Product TLC TLC Product->TLC MP Melting Point Product->MP NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: General workflow for synthesis and characterization of the compound.

References

Spectroscopic Profile of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid, a class of natural phenolic compounds. It has been isolated from the heartwood of plant species such as Caesalpinia sappan and Caesalpinia decapetala.[1] Homoisoflavonoids are of significant interest to the scientific community due to their potential biological activities. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for its characterization.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the expected and reported data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 5.2s-
H-5~ 7.8d~ 8.5
H-6~ 6.9dd~ 8.5, 2.0
H-8~ 6.8d~ 2.0
H-2', H-6'~ 7.4d~ 8.5
H-3', H-5'~ 6.8d~ 8.5
C=CH~ 7.6s-
7-OHVariablebr s-
4'-OHVariablebr s-

Note: Expected values are based on general knowledge of flavonoid and homoisoflavonoid structures and data from similar compounds. "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~ 70
C-3~ 130
C-4~ 180
C-4a~ 115
C-5~ 130
C-6~ 115
C-7~ 165
C-8~ 105
C-8a~ 160
C=CH~ 135
C-1'~ 125
C-2', C-6'~ 130
C-3', C-5'~ 115
C-4'~ 160

Note: Expected values are based on general knowledge of flavonoid and homoisoflavonoid structures and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₄), the expected exact mass can be calculated.

Table 3: Mass Spectrometry Data

Technique Ionization Mode Observed m/z Interpretation
High-Resolution MS (HRMS)ESI+[M+H]⁺Expected: ~269.0709
High-Resolution MS (HRMS)ESI-[M-H]⁻Expected: ~267.0552
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3500-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C=O stretch (ketone)1660-1640Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (ether & phenol)1260-1000Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Table 5: UV-Vis Spectroscopic Data

Solvent λmax (nm)
Methanol or EthanolBand I: ~320-380
Band II: ~250-290

Note: The exact positions of the absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, the following are general methodologies typically employed for the analysis of flavonoids and related compounds.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate solvent for each spectroscopic technique.

  • NMR: Deuterated solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ are commonly used.

  • MS: Solvents like methanol, acetonitrile, or a mixture with water are used, often with the addition of a small amount of formic acid or ammonia to facilitate ionization.

  • IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis: Spectroscopic grade methanol or ethanol are common solvents.

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire 1D spectra (¹H, ¹³C) and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

  • Infrared Spectroscopy: FTIR spectrometers are used to record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically in the range of 200-600 nm.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., Caesalpinia sappan heartwood) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation

Experimental workflow for the isolation and spectroscopic analysis.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for this compound. While a complete experimental dataset for this specific molecule remains to be fully published in a single source, the information compiled here from related compounds and general principles of spectroscopy offers a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation to isolate and fully characterize this compound from its natural sources will be beneficial to confirm and expand upon the data presented in this guide.

References

A Technical Guide to the Biological Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid, a class of natural phenolic compounds. It is notably isolated from the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine across Southeast and South Asia.[1][2] Homoisoflavonoids are characterized by an additional carbon atom in their core structure compared to isoflavonoids, which contributes to their diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on its potential therapeutic applications. While direct research on this specific molecule is somewhat limited, this document consolidates available data and infers potential activities based on studies of structurally similar chromanone derivatives and extracts from Caesalpinia sappan.

Chemical Structure and Properties

IUPAC Name: 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chroman-4-one

Molecular Formula: C₁₆H₁₂O₄

Molecular Weight: 268.26 g/mol

Structure:

HO

O O

OH

Biological Activities

Homoisoflavonoids isolated from Caesalpinia sappan have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][4][5] While specific data for this compound is emerging, the activities of its structural analogs provide strong indications of its potential.

Anticancer Activity

Chromanone derivatives are of considerable interest in cancer research due to their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] While direct cytotoxic data for this compound is not extensively reported, studies on similar 3-benzylidene-4-chromanones have shown significant anticancer potential.

Table 1: Cytotoxic Activity of Related Chromanone Derivatives

Compound/ExtractCell LineAssayIC50 ValueReference
3-Chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-oneMDA-MB-231 (Breast Cancer)MTT7.56 µg/mL[7]
3-Chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-oneSK-N-MC (Neuroblastoma)MTT9.64 µg/mL[7]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)MTT2.63 ± 0.17 µM[8]
7-Hydroxy-3,4-dihydrocadaleneMCF7 (Breast Cancer)MTT55.24 µM (at 48h)[9]

Note: The table presents data for structurally related compounds to illustrate the potential cytotoxic profile of the chromanone scaffold.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Homoisoflavonoids from Caesalpinia sappan have been shown to possess anti-inflammatory properties.[5] A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundCell LineAssayIC50 ValueReference
2',3',5,7-TetrahydroxyflavoneRAW 264.7Nitric Oxide Inhibition19.7 µM[10]
3',4',5,7-Tetrahydroxyflavone (Luteolin)RAW 264.7Nitric Oxide Inhibition17.1 µM[10]

Note: This data for related flavones suggests that the core structure present in this compound is associated with potent anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of phenolic compounds like homoisoflavonoids are well-documented. They can scavenge free radicals and protect cells from oxidative damage, which is implicated in aging and various chronic diseases.[4][5]

Table 3: Antioxidant Activity of Related Chromanone Derivatives

Compound/ExtractAssayActivityReference
Benzylidene-4-chromanone derivativesDPPH radical scavengingSignificant inhibition[11]
Ulmus pumila L. stem bark ethyl acetate fractionDPPH radical scavengingIC50 = 5.6 µg/mL[12]

Note: The antioxidant potential of the chromanone class is highlighted by these examples.

Neurotrophic and Neuroprotective Effects

A closely related compound, 7-hydroxy-3-(4-hydroxybenzyl)chroman (the reduced form of the title compound), has been shown to induce neurite outgrowth in PC-12 cells, suggesting potential neurotrophic activity.[13] Furthermore, other chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress in neuronal cells, indicating a potential role in neurodegenerative disease research.[14][15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activities discussed.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.[10][12][16][17]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a pink to magenta color). Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces transcription of NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->IKK inhibits

This diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to a cascade that results in the activation of IκB kinase (IKK). IKK phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby preventing the production of inflammatory mediators like nitric oxide.

Experimental Workflow for In Vitro Cytotoxicity Screening

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Compound (various concentrations) seeding->treatment incubation Incubate (e.g., 48 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (Calculate % viability, IC50) read_absorbance->data_analysis end End data_analysis->end

This flowchart outlines the key steps in determining the cytotoxic potential of a compound using the MTT assay. The process begins with culturing the desired cancer cell line, followed by seeding them into microplates. After treatment with the compound and an incubation period, the MTT assay is performed to assess cell viability. The final step involves data analysis to determine the compound's IC50 value.

Logical Relationship of Biological Activities

Logical_Relationships cluster_class Chemical Class cluster_activities Biological Activities compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one homoisoflavonoid Homoisoflavonoid compound->homoisoflavonoid is a anticancer Anticancer homoisoflavonoid->anticancer anti_inflammatory Anti-inflammatory homoisoflavonoid->anti_inflammatory antioxidant Antioxidant homoisoflavonoid->antioxidant neuroprotective Neuroprotective homoisoflavonoid->neuroprotective

This diagram illustrates that this compound belongs to the chemical class of homoisoflavonoids. This classification is strongly associated with a range of observed and potential biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

Conclusion and Future Directions

This compound, a homoisoflavonoid from Caesalpinia sappan, represents a promising natural product for further investigation in drug discovery. The available evidence from related compounds and extracts suggests its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent.

However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Direct in vitro and in vivo testing to determine its specific IC50 values against a broad panel of cancer cell lines and its efficacy in animal models of inflammation and neurodegeneration.

  • Elucidation of the precise molecular mechanisms of action, including the identification of its direct protein targets and its effects on various signaling pathways.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

This in-depth technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this natural compound into novel clinical applications.

References

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory properties of the homoisoflavonoid 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. While direct experimental data on this specific compound is limited, this document synthesizes information from closely related and structurally similar compounds, particularly brazilin, also isolated from Caesalpinia sappan. The guide details the compound's likely mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quantitative data from analogous compounds on the inhibition of pro-inflammatory mediators are presented in tabular format. Furthermore, detailed experimental protocols for pertinent in vitro and in vivo assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of chroman-4-one derivatives in inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a myriad of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a member of the homoisoflavonoid class of natural products, which are notably found in the heartwood of Caesalpinia sappan L.[1]. Structurally similar compounds from this source, such as brazilin, have demonstrated significant anti-inflammatory activities[2][3][4]. This guide extrapolates from the existing body of research on these related molecules to provide a detailed understanding of the potential anti-inflammatory properties of this compound. The primary mechanisms of action are believed to involve the modulation of the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of structurally related homoisoflavonoids like brazilin, the primary targets are the NF-κB and MAPK pathways[2][5][6].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response[7]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][8].

Compounds structurally similar to this compound, such as brazilin, have been shown to inhibit this pathway by preventing the activation of the IKK complex and the subsequent degradation of IκBα[7]. This, in turn, blocks the nuclear translocation of NF-κB and the expression of its target genes[2][4]. Some evidence suggests that this inhibition may be mediated through the upstream regulator, IL-1 receptor-associated kinase 4 (IRAK4)[2][5][6].

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IKK IKK Complex IRAK4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes Transcription Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one (Inferred Action) Compound->IRAK4 Compound->IKK

Inferred Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation[9]. It consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli, including LPS[8]. Activated MAPKs phosphorylate and activate transcription factors, such as activator protein-1 (AP-1), which, along with NF-κB, drives the expression of pro-inflammatory genes[4].

Brazilin has been shown to suppress the phosphorylation, and thus the activation, of JNK, and in some cases ERK and p38 MAPK, in response to LPS stimulation[2][6]. This inhibition of MAPK signaling contributes to the overall reduction in the production of inflammatory mediators.

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one (Inferred Action) Compound->p38 Compound->JNK Compound->ERK

Inferred Modulation of the MAPK Signaling Pathway.

Quantitative Data on Anti-inflammatory Activity

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
BrazilinRAW 264.7LPS24.3[4]
6,3',4'-TrihydroxyflavoneRAW 264.7LPS22.1[10]
7,3',4'-TrihydroxyflavoneRAW 264.7LPS26.7[10]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineStimulantInhibitionConcentration (µM)Reference
BrazilinIL-1βRAW 264.7LPSSignificant DecreaseNot Specified[2]
BrazilinIL-6RAW 264.7LPSSignificant DecreaseNot Specified[2]
BrazilinTNF-αRAW 264.7LPSSignificant DecreaseNot Specified[2]
BrazileinIL-1βRAW 264.7LPSSignificant DecreaseNot Specified[5][6]
BrazileinIL-6RAW 264.7LPSSignificant DecreaseNot Specified[5][6]

Table 3: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDose% InhibitionReference
Coumarin DerivativesRatCarrageenan-induced paw edemaNot Specified44.05[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment Pre-treatment with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Incubation Incubation Inflammatory_Stimulus->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot

General Workflow for In Vitro Anti-inflammatory Assays.

Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies[12][13][14]. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours)[8][14].

The production of NO is an indicator of iNOS activity and inflammation. NO is unstable and quickly oxidizes to nitrite in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration[12][13][15].

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite solution of known concentrations (e.g., 0-100 µM) in culture medium.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of the treated plate.

    • Add an equal volume of Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B just before use) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA)[16][17][18][19][20].

  • General ELISA Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

In Vivo Anti-inflammatory Assays

In vivo models are essential for confirming the anti-inflammatory activity of a compound in a whole organism[21][22][23][24].

This is a widely used model for acute inflammation[11].

  • Procedure:

    • Administer the test compound orally or intraperitoneally to rodents (rats or mice) at various doses.

    • After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (e.g., 1% in saline) into the right hind paw of the animals.

    • Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking in the scientific literature, a substantial body of research on structurally analogous homoisoflavonoids, particularly brazilin, provides a strong rationale for its potential as a potent anti-inflammatory agent. The inferred mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, suggest that this compound could effectively reduce the production of a wide range of pro-inflammatory mediators. The quantitative data from related compounds and the detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related chroman-4-one derivatives in the context of inflammatory diseases. Further in-depth studies are warranted to elucidate the specific molecular targets and quantify the anti-inflammatory efficacy of this promising natural product.

References

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Overview of Potential Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available scientific information regarding the potential anticancer effects of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. It is important to note that while this compound has been identified and isolated, dedicated studies detailing its specific anticancer activities, including quantitative data and mechanisms of action, are not extensively available in the public domain. Therefore, this guide also incorporates data from studies on extracts of Caesalpinia sappan, the natural source of this compound, and on structurally similar synthetic chromanone derivatives to provide a comprehensive overview of its potential.

Introduction

This compound is a homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan[1], a plant with a history of use in traditional medicine for various ailments, including tumors. This compound is also synthetically accessible and is under investigation for its potential anti-inflammatory and antioxidant properties. While direct evidence is limited, the anticancer potential of this compound is inferred from the demonstrated cytotoxic activities of Caesalpinia sappan extracts and structurally related compounds.

Anticancer Activity of Caesalpinia sappan Extracts

Studies on extracts from Caesalpinia sappan provide a strong rationale for investigating the anticancer properties of its individual constituents, including this compound.

An ethanolic extract of Caesalpinia sappan has demonstrated significant cytotoxic effects against the A549 human lung cancer cell line. This activity is associated with the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and an increase in the pro-apoptotic to anti-apoptotic protein ratio (BAX/BCL-2). The underlying mechanism is suggested to involve the downregulation of mitochondrial genes, leading to mitochondrial dysfunction.

Anticancer Activity of Structurally Related Chromanones

Research into synthetic analogues of this compound provides valuable insights into the potential efficacy and mechanisms of this class of compounds. A study on a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which are structurally very similar to the target compound, has revealed significant cytotoxic activity against various human cancer cell lines.

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of a particularly potent derivative, 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one , against three human cancer cell lines. For comparison, the activity of the standard chemotherapeutic agent, etoposide, is also included.

CompoundMDA-MB-231 (Breast Cancer) IC50 (µg/mL)KB (Nasopharyngeal Carcinoma) IC50 (µg/mL)SK-N-MC (Neuroblastoma) IC50 (µg/mL)
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one 7.5625.049.64
Etoposide19.9>10017.6

Data sourced from a study on synthetic (E)-3-benzylidene-7-methoxychroman-4-one derivatives and is presented as a proxy for the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of structurally similar chromanone derivatives. These protocols can serve as a template for the investigation of this compound.

Cell Culture
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma), KB (human nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms

Based on the data from Caesalpinia sappan extracts and related compounds, the potential anticancer mechanism of this compound may involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Apoptotic Pathway

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by chromanone derivatives.

G cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Bcl2 Bcl-2 Compound->Bcl2 Downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by chromanones.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the anticancer activity of a compound.

G start Start: Compound Synthesis/Isolation cell_culture Cell Line Culture (e.g., A549, MDA-MB-231) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Protein Expression (e.g., Bax, Bcl-2) mechanism_studies->western_blot end End: Data Analysis & Conclusion apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

While direct, comprehensive studies on the anticancer effects of this compound are currently lacking, the existing evidence from its natural source, Caesalpinia sappan, and structurally similar compounds strongly suggests its potential as a cytotoxic agent. The chromanone scaffold is a promising pharmacophore for the development of novel anticancer drugs.

Future research should focus on:

  • In vitro cytotoxicity screening of pure this compound against a panel of human cancer cell lines to determine its IC50 values.

  • Elucidation of the mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • In vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

The information presented in this guide provides a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in the field of oncology.

References

The Structure-Activity Relationship of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products, notably isolated from the heartwood of Caesalpinia sappan. This compound and its structural analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neurotrophic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Structure and Chemical Properties

IUPAC Name: 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chroman-4-one Molecular Formula: C₁₆H₁₂O₄ Molecular Weight: 268.26 g/mol

The core structure consists of a chroman-4-one scaffold with a hydroxyl group at the C-7 position and a 4-hydroxybenzylidene moiety at the C-3 position. The planarity of the molecule and the presence of hydroxyl groups are key determinants of its biological activity, influencing its ability to interact with various biological targets.

Quantitative Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related homoisoflavonoids from Caesalpinia sappan and other chromanone derivatives provide valuable insights into its potential efficacy. The following tables summarize the biological activities of these related compounds, offering a basis for understanding the SAR of the core structure.

Table 1: Anti-inflammatory Activity of Related Homoisoflavonoids

Compound NameCell LineAssayIC₅₀ ValueReference
Sappanone ARAW264.7Nitric Oxide (NO) ProductionNot specified, but significant inhibition[1]
Sappanone ARAW264.7Prostaglandin E2 (PGE₂) ProductionNot specified, but significant inhibition[1]
Sappanone ARAW264.7Interleukin-6 (IL-6) ProductionNot specified, but significant inhibition[1]
Deoxysappanone BBV-2 microgliaNitric Oxide (NO) ProductionNot specified, but effective inhibition[2]
Citral (for comparison)RAW264.7Nitric Oxide (NO) Production6.5 µg/mL[3]

Table 2: Cytotoxic Activity of Related Chromanone Derivatives

Compound NameCell LineAssayIC₅₀ Value (µM)Reference
Benzimidazole 2HCT-116 (Colon Cancer)MTT Assay16.18 µg/mL[4]
Benzimidazole 4MCF-7 (Breast Cancer)MTT Assay8.86 µg/mL[4]
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast Cancer)MTT Assay55.24[5]

Table 3: Neurotrophic and Proteasome Inhibitory Activity of a Related Chroman

Compound NameCell Line/SystemActivityConcentration/ResultReference
7-hydroxy-3-(4-hydroxybenzyl)chromanPC-12 cellsNeurite Outgrowth50 µg/mL[4]
7-hydroxy-3-(4-hydroxybenzyl)chromanPurified 26S proteasomeChymotrypsin-like activity inhibitionModerate[4]

Structure-Activity Relationship Analysis

The biological activity of this compound and its analogs is intricately linked to their structural features:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on both the chroman-4-one core and the benzylidene substituent are crucial for activity. The hydroxyl groups can participate in hydrogen bonding with target proteins and also contribute to the antioxidant properties of the molecule by acting as free radical scavengers.

  • C2-C3 Double Bond: The absence of a double bond between C-2 and C-3 in the chroman-4-one ring, as seen in the reduced analog 7-hydroxy-3-(4-hydroxybenzyl)chroman, appears to be important for neurotrophic activity.[4]

  • Substitution at C-3: The benzylidene group at the C-3 position is a key feature of homoisoflavonoids. Modifications to the substitution pattern on this aromatic ring can significantly impact cytotoxicity and anti-inflammatory activity.

  • Planarity and Conformation: The overall shape and rigidity of the molecule influence its binding affinity to target enzymes and receptors.

Signaling Pathways

Homoisoflavonoids, including those structurally similar to this compound, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_ERK_MAPK p38/ERK MAPK TLR4->p38_ERK_MAPK IkB IκB IKK->IkB phosphorylates NFkB_nucleus NF-κB (in nucleus) p38_ERK_MAPK->NFkB_nucleus activates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces Homoisoflavonoid 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one (and analogs) Homoisoflavonoid->IKK inhibits Homoisoflavonoid->p38_ERK_MAPK inhibits

Homoisoflavonoids from Caesalpinia sappan, such as sappanone A and deoxysappanone B, have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] They achieve this by suppressing the activation of the IκB kinase (IKK) complex and the p38/ERK mitogen-activated protein kinase (MAPK) pathways.[1][2] This, in turn, prevents the phosphorylation and degradation of IκB, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and IL-6.[1]

Neurotrophic Signaling and Proteasome Inhibition

Neurotrophic_Pathway Chroman 7-hydroxy-3-(4-hydroxybenzyl)chroman Proteasome 26S Proteasome Chroman->Proteasome inhibits PC12 PC-12 Cells Chroman->PC12 induces Protein_degradation Protein Degradation Proteasome->Protein_degradation Neurite_outgrowth Neurite Outgrowth PC12->Neurite_outgrowth

The reduced analog, 7-hydroxy-3-(4-hydroxybenzyl)chroman, has demonstrated neurotrophic effects by inducing neurite outgrowth in PC-12 cells.[4] This activity is associated with moderate inhibition of the chymotrypsin-like activity of the 26S proteasome.[4] Proteasome inhibition is a known mechanism that can lead to the accumulation of proteins involved in neurite extension and neuronal differentiation.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_seeding Seed cancer cells in 96-well plate Start->Cell_seeding Incubation1 Incubate 24h Cell_seeding->Incubation1 Treatment Treat with compound (various concentrations) Incubation1->Treatment Incubation2 Incubate 24-72h Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate 2-4h Add_MTT->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure End Calculate IC₅₀ Measure->End

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Griess Assay for Nitric Oxide Production

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Griess_Assay_Workflow Start Start Cell_seeding Seed RAW264.7 cells in 96-well plate Start->Cell_seeding Incubation1 Incubate 24h Cell_seeding->Incubation1 Pretreatment Pre-treat with compound Incubation1->Pretreatment Incubation2 Incubate 1h Pretreatment->Incubation2 Stimulation Stimulate with LPS Incubation2->Stimulation Incubation3 Incubate 24h Stimulation->Incubation3 Collect_supernatant Collect supernatant Incubation3->Collect_supernatant Add_Griess Add Griess reagent Collect_supernatant->Add_Griess Measure Measure absorbance at ~540 nm Add_Griess->Measure End Calculate NO inhibition Measure->End

  • Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[7]

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.[3]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Neurite Outgrowth Assay in PC-12 Cells

This assay is used to evaluate the neurotrophic potential of a compound.

  • Cell Seeding: Plate PC-12 cells on collagen-coated plates or chamber slides.[6][7]

  • Compound Treatment: Treat the cells with the test compound at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically used.[6][7]

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.[6][7]

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker, such as β-III tubulin, to visualize the neurites.[6][7]

  • Microscopy and Analysis: Capture images using a microscope and quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[6][7]

Conclusion

This compound belongs to a promising class of bioactive homoisoflavonoids. While direct quantitative data for this specific compound is not extensively available, the analysis of its structural analogs provides a strong foundation for understanding its structure-activity relationship. The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, the chroman core structure, particularly in its reduced form, shows potential for neurotrophic activity via proteasome inhibition. Further research is warranted to fully elucidate the therapeutic potential of this compound, including the determination of its specific IC₅₀ values in various biological assays and in vivo efficacy studies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to further explore this and related compounds.

References

Methodological & Application

Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid derivative of interest in medicinal chemistry and drug discovery. The synthesis is typically achieved through a two-step process: the preparation of the 7-hydroxychroman-4-one core, followed by a base-catalyzed aldol condensation with 4-hydroxybenzaldehyde.

I. Overview of Synthesis Strategy

The synthesis of the target compound, this compound, is primarily accomplished via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (7-hydroxychroman-4-one) with an aldehyde (4-hydroxybenzaldehyde) to form an α,β-unsaturated ketone. The key precursor, 7-hydroxychroman-4-one, can be synthesized from resorcinol.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Hydroxychroman-4-one cluster_step2 Step 2: Condensation Reaction Resorcinol Resorcinol Chloropropiophenone 2',4'-Dihydroxy-3- chloropropiophenone Resorcinol->Chloropropiophenone Acylation with 3-chloropropionic acid Hydroxychromanone 7-Hydroxychroman-4-one Chloropropiophenone->Hydroxychromanone Intramolecular Cyclization Hydroxychromanone_ref 7-Hydroxychroman-4-one Target_Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Hydroxychromanone_ref->Target_Compound Base-catalyzed condensation Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydroxybenzaldehyde->Target_Compound

Caption: General workflow for the synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes typical reaction yields for the key steps in the synthesis of this compound and its derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductCatalyst/ReagentTypical Yield (%)Reference
1. Synthesis of 7-Hydroxychroman-4-one Resorcinol, 3-chloropropionic acid7-Hydroxychroman-4-oneTrifluoromethanesulfonic acid, NaOHNot specified[1]
2. Condensation to form Benzylidene-chroman-4-one derivatives 7-O-substituted-chroman-4-one, various benzaldehydes(E)-3-Benzylidene-7-O-substituted-chroman-4-oneBase (e.g., piperidine)11 - 61[2]
Condensation to form (E)-3-(4-methoxybenzylidene)chroman-4-one Chroman-4-one, p-methoxybenzaldehyde(E)-3-(4-methoxybenzylidene)chroman-4-onePiperidineNot specified[3]

III. Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxychroman-4-one

This protocol is adapted from the synthesis of chroman-4-one derivatives.[2]

Materials:

  • Resorcinol

  • 3-Bromopropionic acid (or 3-chloropropionic acid)[1][2]

  • Trifluoromethanesulfonic acid

  • 2 M Sodium hydroxide (NaOH) solution

  • Appropriate organic solvents for extraction and purification

Procedure:

  • Acylation: In a suitable reaction vessel, dissolve resorcinol in an appropriate solvent. Add 3-bromopropionic acid and trifluoromethanesulfonic acid (as a Lewis acid catalyst). Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[2]

  • Cyclization: To the reaction mixture containing the acylated intermediate, add a 2 M NaOH solution and stir. This promotes an intramolecular cyclization via bimolecular nucleophilic substitution to yield 7-hydroxychroman-4-one.[2]

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with an appropriate acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is a base-catalyzed condensation adapted from procedures for similar homoisoflavonoids.[2][3]

Materials:

  • 7-Hydroxychroman-4-one (from Protocol 1)

  • 4-Hydroxybenzaldehyde

  • Piperidine (as a base catalyst)

  • Methanol or another suitable solvent

  • Appropriate solvents for purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Catalyst Addition: Add a few drops of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir mechanically. Monitor the progress of the reaction by TLC. A similar reaction was reported to be heated at 413 K (140 °C) for 4-5 hours.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.[3]

IV. Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the key bond formations in the condensation step.

Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Chromanone 7-Hydroxychroman-4-one (Enolate Precursor) Enolate Enolate Ion Chromanone->Enolate Base (Piperidine) Benzaldehyde 4-Hydroxybenzaldehyde (Electrophile) Aldol_Adduct Aldol Addition Product Benzaldehyde->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Final_Product 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Aldol_Adduct->Final_Product Dehydration

Caption: Key steps in the base-catalyzed aldol condensation mechanism.

References

Application Notes and Protocols for the Purification of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of compounds, which are of significant interest for their potential biological activities.[1][2] As with many synthetic or naturally derived compounds, purification is a critical step to ensure the removal of impurities that may interfere with subsequent biological assays or structural analysis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system. This document provides a detailed protocol for the purification of this compound using the recrystallization method, based on the general principles for flavonoid and homoisoflavonoid purification.[4][5][6]

Physicochemical Properties

  • Molecular Formula: C₁₆H₁₂O₄[7]

  • Molecular Weight: 268.27 g/mol [7][8]

  • Appearance: Typically a solid powder.[2]

  • Solubility: Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9]

Principle of Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.[3] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method with acetone. Acetone is often a good solvent for flavonoids and was used for a similar compound.[2][5]

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Distilled water (for potential solvent mixtures)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on available data, acetone is a suitable solvent for this compound.[2][9] A solvent system of ethanol-water could also be considered, as it is effective for other flavonoids.[10]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of acetone to the flask, just enough to wet the solid.

    • Gently heat the mixture on a heating mantle or hot plate with stirring.

    • Continue to add small portions of hot acetone until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration step.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table presents representative data for the purification of this compound by recrystallization. Note: This data is illustrative and may vary based on the initial purity of the crude product and the precise experimental conditions.

ParameterValue
Starting Material
Mass of Crude Compound5.0 g
Initial Purity (by HPLC)~85%
Recrystallization
Solvent SystemAcetone
Volume of Solvent UsedApprox. 75 mL
Dissolution Temperature~50-55 °C
Crystallization ConditionSlow cooling to RT, then ice bath
Final Product
Mass of Purified Compound3.8 g
Yield76%
Final Purity (by HPLC)>98%
Melting PointTo be determined

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_finish Final Steps start Start with Crude Compound dissolve Dissolve in Minimum Hot Acetone start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Acetone collect->wash dry Dry Purified Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Recrystallization_Logic A Impure Solid B Dissolution in Hot Solvent A->B C Saturated Solution B->C D Insoluble Impurities B->D removed by hot filtration E Cooling C->E F Supersaturated Solution E->F G Crystal Formation F->G H Soluble Impurities in Mother Liquor F->H remain dissolved I Pure Crystals G->I

Caption: Logical relationships in the purification by recrystallization.

References

Application Notes: Column Chromatography Protocol for 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products, a unique group of phenolic compounds with a 16-carbon skeleton.[1][2] This specific compound can be isolated from the dried heartwood of Caesalpinia sappan or prepared synthetically.[3][4] Homoisoflavonoids are of significant interest to researchers due to their broad range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic effects.[5][6][7] The purification of these compounds from either natural extracts or crude synthetic mixtures is a critical step for accurate biological evaluation and drug development. Column chromatography is a fundamental, widely-used technique for this purpose.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the separation of flavonoids and related phenolic compounds.[8][9]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For moderately polar compounds like homoisoflavonoids, normal-phase chromatography using a polar stationary phase (like silica gel) and a non-polar to medium-polarity mobile phase is highly effective. The polarity of the mobile phase is gradually increased, allowing compounds to elute in order of increasing polarity. Less polar impurities are washed out first with less polar solvents, while the more polar target compound, this compound, requires a more polar solvent system for elution.

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

  • Stationary Phase: Silica gel (Standard grade, 200-300 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (Analytical or HPLC grade)

  • Crude Sample: Synthesized or extracted this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase.

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

2. Column Preparation (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand (approx. 1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Continuously run the initial mobile phase through the column until the packed bed is stable and equilibrated. Never let the top of the silica gel run dry.

3. Sample Loading

  • Dissolve the crude sample in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.

  • Carefully apply the dissolved sample or the dry-loaded silica onto the top layer of sand in the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica bed. Rinse the sides of the column with a small amount of the mobile phase and allow it to enter the bed as well.

4. Elution and Fraction Collection

  • Begin elution with the starting mobile phase (e.g., Hexane:EtOAc 9:1). The choice of solvent systems for flavonoids and homoisoflavonoids typically involves mixtures of hexane and ethyl acetate or dichloromethane and methanol, depending on polarity.[10]

  • Gradually increase the polarity of the mobile phase (gradient elution). This can be done in a stepwise manner (e.g., 9:1 -> 8:2 -> 7:3 Hexane:EtOAc) or by using a continuous gradient pump.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Monitor the separation process by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Hexane:EtOAc 7:3) and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired compound.

5. Isolation of Pure Compound

  • Pool the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

  • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

Data Presentation

The following table summarizes typical parameters used in the column chromatography purification of homoisoflavonoids, which can be adapted for this compound.

ParameterValue / DescriptionReference / Note
Stationary Phase Silica Gel (200-300 mesh)Standard for moderately polar compounds.[9][11]
Mobile Phase System n-Hexane / Ethyl Acetate (EtOAc)A common system for flavonoids; start with low polarity.[8][10]
Elution Method Gradient ElutionStart from 9:1 (Hex:EtOAc), gradually increasing to 1:1 or higher EtOAc concentration.
Sample Preparation Dry loading or minimal solvent dissolutionPrevents column overloading and improves resolution.
Fraction Monitoring Thin-Layer Chromatography (TLC)Visualize spots under UV light (254 nm).
Purity Assessment >95% (Target)Assessed by HPLC or NMR after isolation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps of the column chromatography protocol.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation prep_slurry Prepare Silica Slurry in Initial Solvent pack_col Pack Column prep_slurry->pack_col equil_col Equilibrate Column pack_col->equil_col load_sample Load Sample onto Column equil_col->load_sample prep_sample Prepare Crude Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Pure Compound evap->product

Caption: Workflow for purification via column chromatography.

Potential Biological Pathway

Homoisoflavonoids have been reported to exhibit anti-inflammatory effects, partly through the inhibition of key signaling pathways like NF-κB and MAPK.[2][12] Some have also been identified as inhibitors of protein tyrosine kinases (PTKs), such as c-Src, which are crucial in cellular signaling.[13] The diagram below shows a simplified, hypothetical signaling pathway that could be modulated by a homoisoflavonoid.

G compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one ptk Protein Tyrosine Kinase (e.g., c-Src) compound->ptk Inhibition mapk MAPK Pathway (ERK, JNK) ptk->mapk nfkb NF-κB Pathway ptk->nfkb response Inflammatory Response (Cytokine Production) mapk->response nfkb->response

Caption: Potential inhibitory action on inflammatory signaling.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan.[1] This plant has a history of use in traditional medicine for treating various ailments, including inflammation.[1] Homoisoflavonoids, a unique subclass of flavonoids, are recognized for their potential biological activities, including anti-inflammatory effects.[1] Research on extracts and other bioactive compounds from Caesalpinia sappan has demonstrated significant anti-inflammatory properties, such as the inhibition of pro-inflammatory cytokines and mediators.[2][3][4]

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory effects of this compound. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory activity of flavonoids and homoisoflavonoids in macrophage cell models.

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following table presents representative quantitative data based on the activities of structurally similar homoisoflavonoids and flavonoids. This data is intended to serve as a benchmark for researchers evaluating the anti-inflammatory potential of this compound.

Table 1: Representative Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorAssay MethodRepresentative IC₅₀ (µM)Notes
Nitric Oxide (NO)Griess Assay15 - 30Inhibition of iNOS expression and/or activity.
Prostaglandin E₂ (PGE₂)ELISA10 - 25Inhibition of COX-2 expression and/or activity.
Tumor Necrosis Factor-α (TNF-α)ELISA20 - 40Inhibition of pro-inflammatory cytokine production.
Interleukin-6 (IL-6)ELISA25 - 50Inhibition of pro-inflammatory cytokine production.
Cell ViabilityMTT Assay> 100Indicates low cytotoxicity at effective concentrations.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for the desired time period (e.g., 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Protocol:

    • Culture and treat cells with the compound as described above in a 96-well plate.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials: Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (A and B mixed 1:1 immediately before use).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat the plate with capture antibody, add samples and standards, add detection antibody, add enzyme conjugate, add substrate, and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.

  • Materials: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Protocol:

    • Lyse the treated cells with RIPA buffer containing inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory action of this compound.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant collect_lysate Collect Cell Lysate incubate->collect_lysate mtt MTT Assay (Viability) incubate->mtt Parallel Plate griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western Western Blot (iNOS, COX-2) collect_lysate->western

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active becomes Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->IKK inhibits Compound->NFkB_active inhibits nuclear translocation

Caption: NF-κB signaling pathway in inflammation.

Conclusion

The homoisoflavonoid this compound, derived from Caesalpinia sappan, represents a promising candidate for anti-inflammatory drug discovery. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its in vitro anti-inflammatory efficacy. By assessing its impact on key inflammatory mediators and signaling pathways, such as NF-κB, a comprehensive understanding of its mechanism of action can be achieved. Further investigation into this and related compounds may lead to the development of novel therapeutics for inflammatory diseases.

References

Application Notes: DPPH Radical Scavenging Assay for 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a flavonoid derivative belonging to the homoisoflavonoid class. Compounds of this nature are of significant interest in drug discovery due to their potential antioxidant properties. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential, which can be beneficial in mitigating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of chemical compounds. This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Data Presentation

CompoundStructureDPPH Radical Scavenging Activity (EC50 in µM)Reference
Compound 5 3-(3,4-Dihydroxybenzylidene)chroman-4-one13[1]
Compound 13 3-(3,4-Dihydroxybenzylidene)-7-methoxychroman-4-one14[1]
Compound 18 3-(3,4-Dihydroxybenzylidene)-6-hydroxychroman-4-one13[1]
Ascorbic Acid (Standard) -~24.17 µg/mL[2]
Butylated Hydroxytoluene (BHT) (Standard) -~8.62 µg/mL[2]

Note: The EC50 values for the 3-benzylidene-4-chromanone derivatives are indicative of potent antioxidant activity, particularly for those containing a catechol (3,4-dihydroxy) moiety. The activity of this compound is expected to be influenced by the presence and position of the hydroxyl groups.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH radical scavenging assay.

Materials and Reagents
  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol or another suitable solvent.

  • Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to separate wells.

  • Blank Preparation: Add 100 µL of methanol to a well to serve as the blank.

  • Control Preparation: Add 100 µL of methanol to a well and then add 100 µL of the DPPH solution. This will serve as the negative control (A_control).

  • Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to each well containing the test compound and positive control.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) of the DPPH radical by the test compound is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (DPPH solution without the test compound).

    • A_sample is the absorbance of the reaction mixture (DPPH solution with the test compound).

  • Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value. This can be calculated using linear regression analysis or by using specialized software.

Visualization of Experimental Workflow and Reaction Mechanism

Below are diagrams illustrating the experimental workflow and the proposed mechanism of DPPH radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare Test Compound Stock & Dilutions add_samples Pipette Samples/Controls into 96-well Plate prep_sample->add_samples prep_control Prepare Positive Control Stock & Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 DPPH_Scavenging_Mechanism DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• Antioxidant Ar-OH (Antioxidant) Antioxidant_rad Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_rad - H•

References

Unveiling the Anticancer Potential: Cytotoxicity of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products. It can be isolated from the heartwood of Caesalpinia sappan, a plant with a history of use in traditional medicine.[1][2][3][4][5][6] While direct and specific cytotoxic activity data for this compound against cancer cell lines is not extensively available in the current body of scientific literature, the broader family of compounds isolated from Caesalpinia sappan has demonstrated significant cytotoxic and anticancer properties.

This document provides a summary of the cytotoxic activities of various compounds isolated from Caesalpinia sappan to offer a contextual understanding of their potential. Furthermore, a detailed, adaptable protocol for assessing the cytotoxicity of this compound using a standard MTT assay is provided. This protocol is compiled from methodologies reported in studies on other cytotoxic constituents of Caesalpinia sappan.

Quantitative Data Summary

While specific IC50 values for the title compound are not readily found, numerous other compounds from Caesalpinia sappan have been evaluated for their cytotoxic effects. The following table summarizes the reported IC50 values for these related compounds against various cancer cell lines, providing a valuable reference for the potential potency of this class of molecules.

Compound NameCancer Cell LineIC50 ValueReference
Caesalpiniaphenol GHL-6016.7 µg/mL[7]
Caesalpiniaphenol HHL-6022.5 µg/mL[7]
Phanginin DHL-6011.7 ± 1.6 µM[8]
Phanginin DHeLa22.7 ± 2.8 µM[8]
Phanginin IHL-6016.4 ± 1.5 µM[8]
Phanginin IHeLa28.1 ± 3.6 µM[8]
Phanginin AHL-6019.2 ± 2.0 µM[8]
Phanginin AHeLa37.2 ± 3.4 µM[8]
BrazilinKG113.30 ± 0.49 µg/ml[9]
BrazilinKG1a12.24 ± 1.08 µg/ml[9]
Methanolic Extract of C. sappanMCF-748 µg/ml[10]
Ethanolic Extract of C. sappanA54945.19 ± 1.704 μg/mL[2]

Experimental Protocols

The following is a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

1. Materials and Reagents

  • This compound

  • Cancer cell lines (e.g., HL-60, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

2. Cell Culture

  • Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

3. Cytotoxicity Assay (MTT Assay)

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa, HL-60) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat cells with compound (48-72h incubation) seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment mtt_addition Add MTT solution (4h incubation) treatment->mtt_addition formazan_dissolution Dissolve formazan crystals in DMSO mtt_addition->formazan_dissolution read_absorbance Measure absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Proposed Signaling Pathway

Studies on other cytotoxic compounds from Caesalpinia sappan, such as phanginin D, have suggested that apoptosis is a key mechanism of cell death.[8] This often involves the activation of caspases. A plausible apoptotic pathway that could be investigated for this compound is depicted below.

G cluster_0 Apoptosis Induction compound This compound pro_caspase9 Pro-caspase-9 compound->pro_caspase9 potential activation caspase9 Activated Caspase-9 pro_caspase9->caspase9 activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 activates caspase3 Activated Caspase-3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis leads to

References

Application Notes and Protocols for Biological Assays of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the potential biological activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one , a homoisoflavonoid with potential therapeutic applications. The protocols are based on established methodologies for evaluating the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of related chroman-4-one and flavonoid compounds.

Anticancer Activity

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after dissolution.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry

This protocol is used to determine if the cytotoxic effect of the compound is due to the induction of apoptosis (programmed cell death). Annexin V-FITC and Propidium Iodide (PI) staining is a common method for detecting apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours.

    • Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Anti-inflammatory Activity

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at a suitable density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Griess Assay:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition.

Antimicrobial Activity

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (broth and inoculum) and a sterility control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Neuroprotective Effect against Oxidative Stress-Induced Cell Death in Neuronal Cells

This assay evaluates the ability of the compound to protect neuronal cells from damage induced by oxidative stress.

Experimental Protocol:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Include a control group (untreated cells), a stressor-only group, and a positive control group (a known neuroprotective agent).

  • Cell Viability Assessment:

    • Assess cell viability using the MTT assay as described in the anticancer activity section.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the concentration at which the compound shows significant neuroprotective effects.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following tables summarize the reported biological activities of structurally similar chroman-4-one derivatives to provide a comparative context.

Table 1: Anticancer Activity of Structurally Similar Chroman-4-one Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneMDA-MB-231 (Breast Cancer)MTT~16[1][2]
(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneSK-N-MC (Neuroblastoma)MTT~20[1][2]
7-hydroxy-3,4-dihydrocadaleneMCF7 (Breast Cancer)MTT55.24[3]

Table 2: Anti-inflammatory Activity of Structurally Similar Chroman-4-one Derivatives

CompoundAssayCell/ModelIC₅₀ (µM)Reference
7,3´,4´-TrihydroxyflavoneNO InhibitionRAW 264.7 cells26.7[4][5]

Table 3: Antimicrobial Activity of Structurally Similar Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans128[6]
7-Propoxychroman-4-oneStaphylococcus epidermidis256[6]

Table 4: Neuroprotective Activity of a Structurally Similar Compound

CompoundActivityCell LineConcentrationReference
7-hydroxy-3-(4-hydroxybenzyl)chromanNeurite outgrowthPC-12 cells50 µg/mL[7]

Signaling Pathway Diagrams

The biological effects of flavonoids and chromanones are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the potential pathways that may be affected by this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

G Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->MAPKK Inhibition

Caption: Putative interaction with the MAPK signaling cascade.

Disclaimer: The quantitative data presented is for structurally related compounds and should be used for comparative purposes only. The signaling pathways are proposed based on the known activities of the broader class of flavonoids and chromanones. Specific experimental validation is required to confirm the activity and mechanism of action of this compound. The information provided is for research purposes only and not for human or therapeutic use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach for the synthesis of this compound, a homoisoflavonoid, is a two-step process. The first step involves the synthesis of the key intermediate, 7-hydroxychroman-4-one, typically from resorcinol.[1][2] The second step is a Claisen-Schmidt condensation reaction between 7-hydroxychroman-4-one and 4-hydroxybenzaldehyde.[3][4] This reaction is a base-catalyzed aldol condensation followed by dehydration to form the α,β-unsaturated ketone.[4]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this synthesis can be attributed to several factors. The Claisen-Schmidt condensation can be reversible, and side reactions may occur.[2] The presence of unprotected hydroxyl groups on both reactants can lead to undesired side products or polymerization under strong basic conditions. Catalyst choice, reaction temperature, and reaction time are critical parameters that need to be optimized. Solvent-free "grinding" methods have been reported to improve yields in similar reactions.

Q3: What are the common side reactions to be aware of during the Claisen-Schmidt condensation step?

A3: Several side reactions can compete with the desired condensation, leading to reduced yields and purification challenges. These include:

  • Cannizzaro Reaction: If 4-hydroxybenzaldehyde self-condenses in the presence of a strong base, it can disproportionate into 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.[2]

  • Michael Addition: The enolate of 7-hydroxychroman-4-one can potentially add to the newly formed α,β-unsaturated ketone product, leading to dimeric byproducts.[2]

  • Self-Condensation: Although less likely with a ketone, self-condensation of 7-hydroxychroman-4-one can occur.[2]

  • Polymerization: Phenolic compounds can be prone to polymerization under harsh basic or acidic conditions, often indicated by the formation of dark tars.

Q4: Are there alternative, "greener" synthesis methods available?

A4: Yes, solvent-free grinding techniques are a green and efficient alternative to traditional solvent-based methods for Claisen-Schmidt condensations.[5] This method involves grinding the solid reactants with a solid base catalyst (e.g., NaOH or KOH) in a mortar and pestle. These reactions are often faster, result in higher yields, and simplify product isolation.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield in the Condensation Step

Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure an accurate 1:1 molar ratio of 7-hydroxychroman-4-one to 4-hydroxybenzaldehyde. A slight excess of the aldehyde can sometimes be used.
Inactive Catalyst Use a fresh batch of a suitable base catalyst (e.g., piperidine, NaOH, KOH). Ensure the base is not hydrated if an anhydrous reaction is intended.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some condensations proceed at room temperature, heating may be required to drive the reaction to completion.[3] Monitor the reaction for decomposition at higher temperatures.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[3]
Side Reactions Consider using a milder base (e.g., piperidine) to minimize side reactions like the Cannizzaro reaction.[3] Alternatively, explore protecting the hydroxyl groups before condensation.
Poor Solubility of Reactants Ensure the chosen solvent can dissolve both reactants adequately. For solvent-free methods, ensure thorough grinding to maximize contact between reactants.

Issue 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature accordingly.
Formation of Side Products Optimize reaction conditions (catalyst, temperature, time) to minimize side reactions. Consider using a milder catalyst.
Oily or Tarry Product This may indicate polymerization. Use milder reaction conditions (lower temperature, weaker base). Purify the crude product using column chromatography on silica gel.
Co-precipitation of Salts After the reaction, ensure proper work-up to remove the base catalyst. This typically involves neutralization with a dilute acid and washing the crude product with water.

Quantitative Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-Benzylidene-Chroman-4-one Analogs

Starting ChromanoneAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Chroman-4-onep-MethoxybenzaldehydePiperidineNone140464*[3]
7-(Benzyloxy)-5,6-dimethoxychroman-4-one3-Hydroxy-4-methoxybenzaldehydep-Toluenesulfonic acidBenzeneReflux12N/A[1]
CycloalkanonesVarious BenzaldehydesNaOH (solid)None (Grinding)Room Temp.0.0896-98[5]

*Yield after demethylation to the corresponding hydroxybenzylidene derivative.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxychroman-4-one

This protocol is adapted from the synthesis of 7-hydroxychroman-4-one from resorcinol.[1][2]

  • Acylation: In a round-bottom flask, combine resorcinol (1 eq) and 3-chloropropionic acid (1 eq).

  • Add trifluoromethanesulfonic acid (as a catalyst and solvent) and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2',4'-dihydroxy-3-chloropropiophenone.

  • Cyclization: Dissolve the crude propiophenone in a 2 M NaOH solution and stir at room temperature.

  • Monitor the formation of 7-hydroxychroman-4-one by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol is a proposed adaptation based on the condensation of chroman-4-one with an aromatic aldehyde.[3]

  • Reaction Setup: In a round-bottom flask, combine 7-hydroxychroman-4-one (1 eq) and 4-hydroxybenzaldehyde (1 eq).

  • Add a catalytic amount of piperidine (e.g., 5-10 drops).

  • Reaction: Heat the mixture with stirring in an oil bath at 120-140 °C.

  • Monitor the progress of the reaction by TLC (a typical eluent is toluene/methanol, 9:1 v/v).[3]

  • Work-up: After the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Dissolve the solidified product in a minimal amount of a suitable solvent (e.g., acetone or methanol).

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 7-Hydroxychroman-4-one cluster_step2 Step 2: Claisen-Schmidt Condensation Resorcinol Resorcinol & 3-Chloropropionic Acid Acylation Acylation (Triflic Acid) Resorcinol->Acylation Propiophenone 2',4'-dihydroxy-3- chloropropiophenone Acylation->Propiophenone Cyclization Cyclization (NaOH) Propiophenone->Cyclization Intermediate 7-Hydroxychroman-4-one (Crude) Cyclization->Intermediate Purification1 Purification (Recrystallization) Intermediate->Purification1 Pure_Intermediate Pure 7-Hydroxy- chroman-4-one Purification1->Pure_Intermediate Condensation Condensation (Piperidine, Heat) Pure_Intermediate->Condensation Aldehyde 4-Hydroxy- benzaldehyde Aldehyde->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification2 Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification2 Final_Product Pure 7-Hydroxy-3-(4-hydroxy- benzylidene)chroman-4-one Purification2->Final_Product

Caption: Overall experimental workflow for the two-step synthesis.

troubleshooting_yield Start Low Yield of Final Product Check_TLC Check TLC of Crude Mixture Start->Check_TLC Starting_Material Unreacted Starting Material? Check_TLC->Starting_Material Multiple_Spots Multiple Products/Streaking? Check_TLC->Multiple_Spots Starting_Material->Multiple_Spots No Increase_Time_Temp Increase Reaction Time/Temp Check Catalyst Activity Starting_Material->Increase_Time_Temp Yes Optimize_Conditions Optimize Conditions: - Milder Base - Lower Temperature - Consider Protecting Groups Multiple_Spots->Optimize_Conditions Yes Purification_Issue Purification Strategy: - Column Chromatography - Recrystallization Solvent Screen Multiple_Spots->Purification_Issue No (Impure single spot) Success Improved Yield Increase_Time_Temp->Success Optimize_Conditions->Success Purification_Issue->Success

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification Incomplete removal of starting materials (e.g., 2'-hydroxyacetophenone, 4-hydroxybenzaldehyde).Ensure starting materials are of high purity before the reaction.[1] Optimize column chromatography with a suitable solvent gradient to improve separation. Consider re-purification using a different chromatographic technique (e.g., reverse phase C18).[2]
Presence of side-products from the reaction.Lower the reaction temperature to minimize thermal decomposition and byproduct formation.[1] Wash the crude product with appropriate aqueous solutions (e.g., 1 M NaOH, 1 M HCl, water, brine) to remove acidic or basic impurities before chromatography.[1]
Multiple Byproducts Observed Decomposition of starting materials or the desired product under the reaction conditions.Purify the starting materials to remove any impurities that could catalyze side reactions.[1] Carefully control the reaction temperature and time to prevent degradation.
Aldehyde self-condensation.This is a common side reaction.[1] Purification by flash column chromatography on silica gel is typically effective in separating the desired product from aldehyde self-condensation byproducts.[1]
Low Yield of Purified Product Irreversible adsorption of the compound onto the stationary phase during chromatography.For highly polar flavonoids, irreversible adsorption on silica gel can be an issue.[3] Consider using alternative chromatography methods like High-Speed Counter-Current Chromatography (HSCCC) or polyamide chromatography.[3][4]
Product loss during extraction and washing steps.Ensure proper phase separation during extractions. Minimize the number of washing steps if significant product loss is observed in the aqueous layers.
Difficulty in Removing Solvent High-boiling point solvents used in the reaction or purification.Use a high-vacuum pump or a rotary evaporator with an appropriate bath temperature to remove high-boiling point solvents. If the compound is thermally stable, vacuum distillation of the solvent may be an option.
Product Degradation During Purification Sensitivity of the phenolic hydroxyl groups to oxidation or other reactions.Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air. Use degassed solvents for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include unreacted starting materials such as 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde, as well as byproducts from side reactions like the self-condensation of the aldehyde.[1] Decomposition products may also be present if the reaction is carried out at high temperatures.[1]

Q2: What is a recommended starting point for silica gel column chromatography to purify this compound?

A2: Given the presence of two phenolic hydroxyl groups, this compound is a moderately polar compound. A good starting point for silica gel column chromatography would be a gradient elution with a hexane/ethyl acetate solvent system.[2] One could start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the desired compound. For more polar impurities, a dichloromethane/methanol gradient can also be effective.[2]

Q3: Can reverse-phase chromatography be used for the purification of this compound?

A3: Yes, reverse-phase chromatography on a C18 column is a viable and often effective method for purifying flavonoids, especially those with increased polarity due to hydroxyl groups.[2] A typical mobile phase would be a gradient of water and methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to sharpen the peaks.

Q4: Are there alternative purification methods to traditional column chromatography?

A4: Yes, several other techniques can be employed for the purification of flavonoids. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography method that avoids irreversible adsorption onto a solid support and can be very effective for separating flavonoids.[3] Size-exclusion chromatography using Sephadex LH-20 with methanol or a mixture of dichloromethane and methanol as the eluent is another common method for purifying flavonoids.[5] Macroporous resin and polyamide chromatography have also been successfully used.[4]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

General Protocol for Flash Column Chromatography (Silica Gel)
  • Preparation of the Crude Product: After the reaction, the mixture is typically diluted with a solvent like dichloromethane and washed sequentially with 1 M NaOH, 1 M HCl, water, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

  • Column Packing: A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. For this compound, a gradient of hexane/ethyl acetate is a good starting point. The fractions are collected in separate test tubes.

  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

General Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation: The partially purified product from column chromatography is dissolved in the mobile phase.

  • System Setup: A preparative HPLC system with a C18 column is used. The mobile phase is typically a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid).

  • Injection and Elution: The sample solution is injected onto the column, and a gradient or isocratic elution is performed to separate the components.

  • Fraction Collection: Fractions are collected based on the retention time of the desired compound, as determined by a UV detector (detection wavelengths for flavonoids are typically around 250–285 nm and 320–380 nm).[2]

  • Product Recovery: The collected fractions containing the pure product are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the final purified compound.

Quantitative Data Summary

Purification Method Compound Type Purity Achieved Yield/Recovery Reference
HSCCC followed by Pre-HPLCFlavonoids from Crataegus pinnatifida> 98%Not Specified[3]
Macroporous ResinTotal Flavonoids from Polygonum perfoliatum L.43.00 ± 2.55%Not Specified[4]
Macroporous Resin + PolyamideTotal Flavonoids from Polygonum perfoliatum L.59.02 ± 2.23%Not Specified[4]
Flash Column ChromatographySubstituted Chroman-4-onesSufficient for characterization31% to 77% (synthesis yield)[6]

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., DCM/Water) start->extraction wash Aqueous Washes (e.g., NaOH, HCl, Brine) extraction->wash drying Drying and Concentration wash->drying crude_product Crude Product drying->crude_product column_chrom Silica Gel Column Chromatography (e.g., Hexane/EtOAc) crude_product->column_chrom partially_pure Partially Pure Product column_chrom->partially_pure prep_hplc Preparative HPLC (C18, Water/MeOH) partially_pure->prep_hplc Option 1 recrystallization Recrystallization partially_pure->recrystallization Option 2 pure_product Pure Product (>95%) prep_hplc->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity After Column Chromatography check_impurities Identify Impurities (TLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products Present? unreacted_sm->side_products No optimize_gradient Optimize Chromatography Gradient unreacted_sm->optimize_gradient Yes change_technique Use Alternative Technique (e.g., Prep-HPLC, Recrystallization) side_products->change_technique Yes modify_reaction Modify Reaction Conditions (e.g., Lower Temperature) side_products->modify_reaction Significant Byproducts rerun_column Re-run Column Chromatography optimize_gradient->rerun_column pure_product Achieve Desired Purity rerun_column->pure_product change_technique->pure_product

References

Technical Support Center: Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde.

Q2: What are the necessary starting materials for this synthesis?

A2: The key starting materials are:

  • 7-Hydroxychroman-4-one: This is the ketone component. If not commercially available, it can be synthesized from resorcinol and 3-chloropropionic acid, followed by cyclization.[1][2]

  • 4-Hydroxybenzaldehyde: This is the aromatic aldehyde component.

  • Catalyst: A base such as piperidine, sodium hydroxide (NaOH), potassium hydroxide (KOH), or barium hydroxide (Ba(OH)₂) is typically required.[3]

  • Solvent: Ethanol is a commonly used solvent for this reaction.

Q3: What are the typical reaction conditions?

A3: The reaction is generally performed by heating a mixture of the reactants and a catalytic amount of base in a suitable solvent. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. For some related syntheses, heating at temperatures around 140°C (413 K) for 4-5 hours has been reported.

Q4: How can I purify the final product?

A4: The most common method for purification is recrystallization. After the reaction is complete, the crude product is often precipitated by acidifying the reaction mixture and then collected by filtration. This crude solid can then be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The base catalyst may be old or has reacted with atmospheric CO₂ (in the case of NaOH/KOH).Use fresh, high-quality catalyst. For solid NaOH/KOH, briefly rinse the pellets with a non-reactive solvent to remove any surface carbonate layer.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.Systematically vary the reaction temperature (e.g., room temperature, 50°C, reflux) to find the optimal condition. Monitor the reaction by TLC at each temperature.
Incorrect Stoichiometry: An incorrect molar ratio of 7-hydroxychroman-4-one to 4-hydroxybenzaldehyde can lead to incomplete conversion.Ensure an equimolar ratio of the reactants. In some cases, a slight excess of the aldehyde may be beneficial.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed.
Formation of Multiple Products/Side Reactions Self-condensation of 7-hydroxychroman-4-one: The ketone can react with itself in the presence of a strong base.Add the base catalyst slowly to the mixture of the ketone and aldehyde. Ensure the aldehyde is present to react with the enolate as it forms.
Cannizzaro Reaction of 4-hydroxybenzaldehyde: In the presence of a strong base, the aldehyde (which lacks α-hydrogens) can disproportionate into an alcohol and a carboxylic acid.Use a milder base catalyst (e.g., piperidine) or carefully control the amount of strong base used. Lowering the reaction temperature can also mitigate this side reaction.
Formation of a dark, tarry substance: This may indicate product degradation or polymerization, often due to high temperatures or prolonged reaction times.Reduce the reaction temperature and/or time. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.
Difficulty in Product Purification Oily Product: The product may not crystallize easily if impurities are present.Try to precipitate the product by adding the reaction mixture to ice-cold water or a dilute acid solution. If it remains oily, attempt to extract the product into an organic solvent, wash, dry, and concentrate it before attempting recrystallization from a different solvent system.
Product Insoluble in Recrystallization Solvent: The chosen solvent may not be appropriate for recrystallization.Test the solubility of the crude product in a range of solvents to find a suitable one where the product is soluble when hot but sparingly soluble when cold. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate.

Data Presentation

The yield of 3-benzylidenechroman-4-one derivatives can vary significantly based on the specific substrates and reaction conditions used. Below is a summary of reported yields for various analogous compounds to provide a general expectation for the synthesis of this compound.

Compound Catalyst Solvent Yield Reference
(E)-3-Benzylidene-7-propoxychroman-4-oneNot specified (base-catalyzed)Not specified57%[1]
2,3-Dihydro-7-hydroxy-4H-1-benzopyran-4-oneTrifluoromethanesulfonic acid, then NaOHNot specified43%[4]
(E)-3-Benzylidene-7-methoxychroman-4-oneHCl gasEthanol52%[5]
(E)-3-Benzylidene-chroman-4-onePiperidineNot specified85%[6]
3-Benzylidene-2-phenylchroman-4-one derivativesBarium hydroxideEthanolIncreased yield compared to other bases[3]
Homoisoflavonoid derivatives (general)Base-catalyzedNot specified11-61%[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxychroman-4-one

This protocol describes the synthesis of the starting material, 7-hydroxychroman-4-one, from resorcinol.

  • Acylation of Resorcinol: In a round-bottom flask, dissolve resorcinol in a suitable solvent and add 3-chloropropionic acid. Add trifluoromethanesulfonic acid dropwise while cooling the mixture in an ice bath. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2',4'-dihydroxy-3-chloropropiophenone.

  • Cyclization: Dissolve the isolated 2',4'-dihydroxy-3-chloropropiophenone in a 2 M NaOH solution and stir at room temperature. The intramolecular cyclization will occur to form 7-hydroxychroman-4-one.[1][2]

  • Purification: Acidify the reaction mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound

This protocol details the Claisen-Schmidt condensation to yield the final product.

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a specific molar percentage of NaOH or KOH).

  • Reaction: Heat the reaction mixture to reflux and stir for several hours (e.g., 4-12 hours). Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., toluene/methanol 9:1 v/v).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

References

"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a member of the homoisoflavonoid class of natural products.[1] It has a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.27 g/mol .[2][3] This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] Due to its hydrophobic nature, it has limited solubility in aqueous solutions, which can present challenges in biological assays.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What is causing this?

This is a common issue known as "compound crashing" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[5][6] The rapid change in solvent polarity causes the compound to come out of solution.[5] Several factors can contribute to this, including the final concentration of the compound, the concentration of DMSO in the final solution, the temperature of the medium, and the pH of the medium.[5][6]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

While the tolerance can be cell-line specific, it is generally recommended to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to avoid solvent-induced toxicity.[7][8] High concentrations of DMSO can affect cell viability, proliferation, and even the activity of certain enzymes, potentially confounding experimental results.[7][9][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[11]

Q4: Can the components of my cell culture medium affect the solubility of the compound?

Yes, components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[6] The pH of the medium can also significantly impact the solubility of pH-sensitive compounds.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your DMSO stock solution to the cell culture medium, consider the following troubleshooting steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound to a level below its aqueous solubility limit.[5]

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution.[5] Adding the compound dropwise while gently vortexing the pre-warmed media (37°C) can also help.[5]

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C, as lower temperatures can decrease compound solubility.[4][5]

Issue 2: Delayed Precipitation in the Incubator

Sometimes, the compound-media mixture may appear clear initially but forms a precipitate after a few hours or days in the incubator. This can be due to:

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[4] Minimize the time that culture vessels are outside the incubator.[4]

  • Media Evaporation: Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of your compound.[12] Ensure proper humidification of the incubator and consider using low-evaporation lids or sealing plates.[4]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[5] Monitor the pH and consider changing the medium more frequently.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[4]Recommended for preparing high-concentration stock solutions.
ChloroformSoluble[4]Not suitable for biological assays.
DichloromethaneSoluble[4]Not suitable for biological assays.
Ethyl AcetateSoluble[4]Not suitable for biological assays.
AcetoneSoluble[4]Not suitable for biological assays.
Aqueous Buffers (e.g., PBS)Poorly SolubleExpected low solubility due to hydrophobic nature.
Cell Culture MediaLimited SolubilitySolubility is dependent on media composition, temperature, and pH.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. Prepare a series of dilutions of the stock solution in the medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration.

  • Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Visualizations

G Figure 1: Troubleshooting Workflow for Compound Precipitation A Compound Precipitation Observed B Immediate or Delayed Precipitation? A->B C Immediate B->C Immediate D Delayed B->D Delayed E Lower Final Concentration C->E F Optimize Dilution Method (Serial Dilution, Slow Addition) C->F G Use Pre-warmed Media (37°C) C->G H Check for Temperature Fluctuations D->H I Prevent Media Evaporation D->I J Monitor Media pH D->J K Solution Clear? E->K F->K G->K H->K I->K J->K L Proceed with Assay K->L Yes M Re-evaluate and Optimize Further K->M No

Caption: Troubleshooting workflow for addressing compound precipitation.

G Figure 2: Impact of Poor Solubility on Assay Results A Poor Aqueous Solubility of This compound B Precipitation in Assay Medium A->B C Inaccurate Compound Concentration B->C D Physical Interference with Cells B->D E Inconsistent and Unreliable Biological Data C->E D->E F Misinterpretation of Results E->F G Figure 3: Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F G 7-Hydroxy-3-(4-hydroxybenzylidene) -chroman-4-one G->C

References

Technical Support Center: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C and are generally stable for several months. Before use, it is advisable to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.

Q2: What are the likely degradation pathways for this compound?

A2: As a homoisoflavonoid, this compound is susceptible to degradation through several pathways common to flavonoids. These include:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

  • Hydrolysis: Under alkaline conditions, the chroman-4-one ring can be susceptible to hydrolytic cleavage.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate the parent compound from its degradation products. The development process involves subjecting the compound to forced degradation (stress testing) to generate these products. The method is then optimized to achieve adequate resolution between all peaks.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution at Room Temperature.
  • Possible Cause: The compound is likely undergoing oxidative degradation, which is accelerated by exposure to oxygen and ambient temperatures. The solvent used may also play a role.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the use of high-purity solvents. If using aqueous solutions, maintain a slightly acidic pH (around 3-5) as flavonoids are often more stable under these conditions.

    • Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

    • Temperature Control: Prepare and handle solutions at controlled, cool temperatures. Avoid prolonged exposure to room temperature.

    • Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as ascorbic acid, to the solution can mitigate oxidative degradation.

Issue 2: Inconsistent Results in Stability Studies.
  • Possible Cause: Inconsistencies can arise from variations in experimental conditions, such as light exposure, temperature fluctuations, or pH shifts in the sample solutions.

  • Troubleshooting Steps:

    • Control Light Exposure: Use amber vials or wrap containers in aluminum foil to protect samples from light.

    • Maintain Consistent Temperature: Use calibrated incubators or water baths to ensure a stable temperature throughout the experiment.

    • Buffer Solutions: If working with aqueous media, use appropriate buffers to maintain a constant pH.

    • Standardize Procedures: Ensure that all samples, including controls, are handled identically throughout the experimental process.

Issue 3: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC Analysis.
  • Possible Cause: The chromatographic conditions are not optimized for separating the parent compound from its structurally similar degradation products.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous phase. A gradient elution is often necessary.

    • Change Stationary Phase: If optimization of the mobile phase is insufficient, try a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column).

    • Adjust Temperature: Varying the column temperature can alter selectivity and improve resolution.

    • Detector Wavelength: Ensure the detection wavelength is optimal for both the parent compound and the expected degradants. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Studies for this compound.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24 hours80°C~5%1
Base Hydrolysis 0.1 M NaOH4 hours60°C~18%2
Oxidation 3% H₂O₂8 hours25°C~15%3
Thermal Solid State48 hours105°C~8%2
Photolytic Solid State24 hours25°C~12%2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH before HPLC analysis.

  • Base Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 4 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours.

    • After the specified time, cool the sample and dissolve it in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dissolve both the exposed and control samples in a suitable solvent for HPLC analysis.

Visualizations

Workflow and Signaling Pathway Diagrams

G cluster_0 Forced Degradation Workflow start Drug Substance (1 mg/mL Stock) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, 25°C) start->oxidation thermal Thermal Stress (Solid, 105°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis RP-HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: A general workflow for forced degradation studies.

G cluster_1 Inhibition of NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one compound->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases translocation NF-κB Translocation nfkb->translocation nucleus Nucleus genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->genes Activates translocation->nucleus

Caption: Putative anti-inflammatory mechanism via NF-κB pathway.

References

Technical Support Center: NMR Interpretation of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra for "7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one".

Troubleshooting Guides

Problem: Difficulty assigning proton signals in the aromatic region.

  • Solution: The aromatic region of the ¹H NMR spectrum for this compound can be complex due to overlapping signals. It is crucial to consider the substitution pattern on both the chroman and benzylidene rings.

    • A-Ring (Chroman): The 7-hydroxy group significantly influences the chemical shifts of the protons on the A-ring. Expect to see an AX or AB system for H-6 and H-8, and a doublet for H-5.

    • B-Ring (Benzylidene): The 4-hydroxybenzylidene moiety will typically show an AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring.

    • 2D NMR: To definitively assign these protons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). COSY will show correlations between adjacent protons, while HMBC will reveal long-range couplings between protons and carbons.[1]

Problem: The hydroxyl (-OH) proton signals are not observed or are very broad.

  • Solution: The appearance of hydroxyl proton signals in ¹H NMR is often dependent on the solvent, concentration, and presence of water.[2][3][4]

    • Solvent Choice: In aprotic solvents like CDCl₃ or acetone-d₆, -OH signals can be broad and may even be difficult to distinguish from the baseline. In contrast, polar, hydrogen-bond accepting solvents like DMSO-d₆ can sharpen these signals and shift them downfield.[3][5] For this compound, ¹H NMR data in DMSO-d₆ shows the phenolic -OH at approximately 10.12 ppm.[6]

    • D₂O Exchange: To confirm the presence of -OH protons, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile hydroxyl protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.[2][4]

    • Concentration and Temperature: The chemical shift of -OH protons is also sensitive to sample concentration and temperature.[3] Running the experiment at different concentrations or temperatures may help in identifying these peaks.

Problem: Unexpected peaks in the spectrum, suggesting impurities.

  • Solution: Impurities from the synthesis or purification steps are a common issue.

    • Starting Materials: Check for residual signals from the starting materials, such as 7-hydroxychroman-4-one or 4-hydroxybenzaldehyde.

    • Solvents: Residual solvent peaks are very common. For example, ethyl acetate can be difficult to remove completely under high vacuum.[2] Common solvent impurity chemical shifts are well-documented.

    • Side Products: Consider the possibility of side products from the reaction, such as compounds resulting from self-condensation of the starting materials.

    • Purification: If impurities are significant, repurification of the compound by column chromatography or recrystallization is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: Based on published data for this compound in DMSO-d₆, the following proton chemical shifts can be expected[6]:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
=CH5.42s
C2-H7.87d
Aromatic C-H6.86 - 7.86m
-OH10.12s

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The integration of the aromatic region (6.86 - 7.86 ppm) should correspond to 8 protons.

Q2: What are the expected ¹³C NMR chemical shifts?

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (C-4)~190
C-2~70
C-3~130-140
Quaternary Aromatic C-O~155-165
Aromatic CH~100-135
=CH~120-130

Note: These are estimated values and can vary depending on the solvent and other experimental conditions. For accurate assignments, a combination of ¹³C, DEPT, and 2D NMR (HSQC, HMBC) experiments is necessary.

Q3: How does the choice of NMR solvent affect the spectrum?

A3: The choice of NMR solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as hydroxyl groups.

  • Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, hydroxyl protons tend to have broader signals and their chemical shifts are highly dependent on concentration.[3] Peak overlap can also be an issue, which can sometimes be resolved by switching to a different aprotic solvent like benzene-d₆.[2]

  • Protic/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): In DMSO-d₆, hydrogen bonding to the solvent slows down the exchange of hydroxyl protons, resulting in sharper peaks that are shifted further downfield, making them easier to identify.[3][5] In protic solvents like methanol-d₄, the hydroxyl protons of the analyte will exchange with the deuterium of the solvent, causing the -OH signal to disappear.[3]

Q4: What is a reliable experimental protocol for obtaining the NMR spectrum?

A4: A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified "this compound".

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

Visualization

Below is a logical workflow for troubleshooting common issues encountered during the NMR interpretation of "this compound".

Troubleshooting_Workflow start Start NMR Interpretation spectrum_quality Check Spectrum Quality: - Sharp Peaks? - Good Signal-to-Noise? start->spectrum_quality poor_quality Poor Spectrum Quality spectrum_quality->poor_quality troubleshoot_quality Troubleshoot: - Re-shim the magnet - Check sample concentration - Ensure sample is fully dissolved poor_quality->troubleshoot_quality Yes assign_signals Assign Signals: - Aromatic Region - Olefinic Proton - Hydroxyl Protons poor_quality->assign_signals No troubleshoot_quality->spectrum_quality assignment_issue Assignment Issues? assign_signals->assignment_issue run_2d_nmr Run 2D NMR: - COSY - HSQC - HMBC assignment_issue->run_2d_nmr Yes oh_protons Missing or Broad -OH Peaks? assignment_issue->oh_protons No run_2d_nmr->assign_signals d2o_shake Perform D₂O Shake Experiment oh_protons->d2o_shake Yes unexpected_peaks Unexpected Peaks? oh_protons->unexpected_peaks No change_solvent Change Solvent (e.g., to DMSO-d₆) d2o_shake->change_solvent change_solvent->assign_signals check_impurities Check for Impurities: - Residual Solvents - Starting Materials unexpected_peaks->check_impurities Yes final_structure Final Structure Confirmation unexpected_peaks->final_structure No repurify Repurify Sample check_impurities->repurify repurify->start

Caption: Troubleshooting workflow for NMR interpretation.

References

"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" cell culture assay optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing cell culture assays involving 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the recommended solvent for cell culture use?

A1: this compound is a synthetic flavonoid derivative being investigated for its potential anti-inflammatory and antioxidant properties.[1] For cell culture experiments, it is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone.[2] It is highly recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What are the primary known biological activities of this compound?

A2: This compound is under investigation for its ability to modulate cellular processes associated with chronic inflammatory diseases and oxidative stress.[1] Like other flavonoids, its mode of action may involve inhibiting oxidative stress pathways and modulating inflammatory mediators.[1][3]

Q3: What is a sensible starting concentration range for initial screening in cell culture?

A3: For initial screening experiments, a wide concentration range is recommended to determine the compound's cytotoxic and biological activity thresholds. A common starting approach is to use a semi-logarithmic dilution series, for example: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

Q4: I'm observing turbidity in my culture medium after adding the compound. Is this contamination?

A4: Not necessarily. While turbidity can indicate microbial contamination, flavonoids, especially those with hydrophobic properties, can precipitate in aqueous solutions like cell culture media, particularly at higher concentrations.[4] A simple microscopic examination can help differentiate between the two: microbial contaminants often appear as small, motile particles (bacteria) or budding ovals (yeast), while compound precipitates may look like amorphous or crystalline structures.[4] To confirm, you can add the compound to cell-free media and incubate it under the same conditions to see if a precipitate forms.[4]

Q5: My cell viability assay results are unexpected or show an increase in signal with the compound alone. What could be the cause?

A5: Flavonoids can directly interfere with common cell viability assays that rely on metabolic reduction, such as MTT or resazurin.[4][5] The compound itself might reduce the assay reagent, leading to a false-positive signal that doesn't correlate with cell viability. To test for this, run a cell-free control containing only the medium, your compound, and the assay reagent.[4] If you observe a signal change in this control, the compound is interfering. Consider using alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to this type of interference.[4]

Section 2: Troubleshooting Guides

Issue 1: Precipitate Formation in Culture
  • Symptoms: Visible particles, cloudy or turbid medium after compound addition.

  • Possible Causes:

    • The compound concentration exceeds its solubility limit in the culture medium.

    • The stock solution was not properly dissolved before dilution.

    • Interaction with media components (e.g., proteins in serum).

  • Solutions:

    • Lower Compound Concentration: Test a lower range of concentrations.

    • Optimize Solvent Concentration: Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).

    • Filter Sterilization: After diluting the stock solution into the medium, pass it through a 0.22 µm syringe filter before adding it to the cells.[4]

    • Vortex Thoroughly: Ensure the compound is fully dissolved in the medium by vortexing immediately before adding it to the cell culture plates.

Issue 2: Inconsistent or Non-Reproducible Results
  • Symptoms: High variability between replicate wells, plates, or experiments.

  • Possible Causes:

    • Inconsistent cell seeding density.[6]

    • Variations in cell health or passage number.[6]

    • Inaccurate compound dilutions.

    • "Edge effects" in multi-well plates.

  • Solutions:

    • Standardize Cell Handling: Use cells within a consistent range of passage numbers. Ensure a single-cell suspension before seeding and perform accurate cell counts.

    • Optimize Seeding Density: Perform an initial experiment to determine the optimal cell seeding density that ensures cells are in the logarithmic growth phase throughout the assay period.[7][8]

    • Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of solutions.

    • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with a blank solution (e.g., sterile PBS or medium) to maintain humidity.

Issue 3: No Observable Biological Effect
  • Symptoms: The compound does not produce the expected antioxidant or anti-inflammatory response.

  • Possible Causes:

    • The compound concentrations tested are too low.

    • The incubation time is too short or too long.

    • The chosen cell line is not responsive to the compound's mechanism of action.

    • The compound is not stable in the culture medium over the experiment's duration.

  • Solutions:

    • Expand Concentration Range: Test higher concentrations, keeping an eye on cytotoxicity.

    • Perform a Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.

    • Select an Appropriate Cell Model: Use a cell line known to be relevant for the pathway of interest (e.g., LPS-stimulated RAW 264.7 macrophages for inflammation studies).

    • Confirm Compound Activity: Use a simple, cell-free chemical assay (like the DPPH assay) to confirm the antioxidant activity of your compound stock, ensuring it is active.[9]

Section 3: Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is recommended as it measures total cellular protein and is less susceptible to interference from reducing compounds.[4]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Cell Fixation: Discard the supernatant and gently add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

    • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

    • Wash Again: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol assesses the anti-inflammatory potential of the compound by measuring nitrite, a stable product of NO, in cell culture supernatants.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.

    • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Collect Supernatant: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add Reagent B: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature, protected from light.

    • Read Absorbance: Measure the absorbance at 540 nm. Nitrite concentrations can be quantified using a standard curve prepared with sodium nitrite.

Section 4: Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Example Cell Viability Data for this compound in HCT-116 cells (48h Treatment)

Concentration (µM) % Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO) 100.0 ± 4.5
1 98.2 ± 5.1
5 95.6 ± 4.8
10 88.4 ± 6.2
25 70.1 ± 5.5
50 52.3 ± 4.9
100 25.7 ± 3.8

| Calculated IC50 (µM) | ~55 µM |

Table 2: Example Data on Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

Treatment Nitrite Concentration (µM) (Mean ± SD) % Inhibition of NO Production
Control (No LPS) 1.5 ± 0.3 -
LPS (1 µg/mL) 35.8 ± 2.1 0%
LPS + Compound (1 µM) 32.1 ± 1.9 10.9%
LPS + Compound (5 µM) 25.4 ± 1.5 29.1%
LPS + Compound (10 µM) 18.9 ± 1.1 47.2%

| LPS + Compound (25 µM) | 10.2 ± 0.9 | 71.5% |

Section 5: Visualized Workflows and Signaling Pathways

Diagrams

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis & Action A Turbidity observed in culture medium B Microscopic Examination A->B C Cell-Free Control (Medium + Compound) A->C D Motile particles observed? B->D E Precipitate forms in control? C->E D->E No F Conclusion: Microbial Contamination Action: - Discard culture - Decontaminate equipment D->F Yes E->F No G Conclusion: Compound Precipitation Action: - Lower concentration - Filter-sterilize solution E->G Yes

Caption: Troubleshooting workflow for identifying the cause of turbidity.

A Step 1: Determine Cytotoxicity (e.g., SRB Assay) B Determine IC50 value A->B C Step 2: Select Non-Toxic Concentrations (Concentrations well below IC50) B->C D Step 3: Assess Primary Bioactivity C->D E Anti-Inflammatory Assay (e.g., Griess Assay for NO) D->E F Antioxidant Assay (e.g., Cellular Antioxidant Assay) D->F G Step 4: Investigate Mechanism (e.g., Western Blot, qRT-PCR) E->G F->G

Caption: General experimental workflow for assessing bioactivity.

cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Induces Transcription

Caption: Postulated anti-inflammatory signaling pathway (NF-κB).

cluster_0 cluster_1 Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Stress->Keap1 Induces conformational change in Keap1 Compound 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Compound->Keap1 May promote Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Enzymes Induces Transcription

Caption: Postulated antioxidant signaling pathway (Nrf2).

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, flavonoids and their derivatives are of paramount interest due to their potential to mitigate oxidative stress-related pathologies. This guide provides a comparative overview of the antioxidant activities of the well-characterized flavonoid, quercetin, and a related synthetic compound, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The comparison aims to equip researchers, scientists, and drug development professionals with a concise yet comprehensive understanding of their respective antioxidant potentials, drawing upon available experimental data and established methodologies.

Introduction to the Compounds

Quercetin , a flavonol found ubiquitously in fruits, vegetables, and grains, is one of the most potent dietary antioxidants. Its robust free-radical scavenging and metal-chelating properties are well-documented, making it a benchmark compound in antioxidant studies.

This compound is a member of the chroman-4-one class of compounds. While structurally related to flavonoids, this specific derivative is a synthetic compound. Research into the biological activities of chroman-4-ones has highlighted their potential as antioxidant, anti-inflammatory, and anticancer agents. However, specific experimental data on the antioxidant capacity of this compound is not as extensively available as for quercetin.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and quercetin is challenging due to the limited availability of specific experimental data for the former in the public domain. However, extensive research has been conducted on quercetin, providing a strong benchmark for its antioxidant efficacy. The following table summarizes the reported antioxidant activity of quercetin from various in vitro assays.

Antioxidant AssayQuercetin IC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)
DPPH Radical Scavenging0.74 - 36.30Ascorbic Acid9.53 - 16.26
ABTS Radical Scavenging4.60 - 48.0TroloxNot specified
Superoxide Anion Scavenging55.30Not specifiedNot specified
Hydroxyl Radical Scavenging43.70Not specifiedNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The test compound (quercetin or this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 20-30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength where DPPH has maximum absorbance (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•⁺ Working Solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a standard antioxidant are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the ABTS•⁺ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.

Signaling Pathways and Experimental Workflows

The antioxidant effects of flavonoids like quercetin are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Quercetin's Antioxidant Signaling Pathway

Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Quercetin Quercetin ROS->Quercetin Nrf2_Keap1 Nrf2-Keap1 Complex Quercetin->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Quercetin activates the Nrf2 antioxidant response pathway.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a compound using common in vitro assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Test Compound (e.g., this compound or Quercetin) and Standard Solutions Mixing Mix Compound/Standard with Assay Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS) Reagent_Prep->Mixing Incubation Incubate at Controlled Temperature and Time Mixing->Incubation Spectro Measure Absorbance (Spectrophotometry) Incubation->Spectro Calc Calculate % Inhibition and IC50 Value Spectro->Calc Compare Compare with Standard Calc->Compare

A Comparative Analysis of Anticancer Activity: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the exploration of natural compounds alongside established chemotherapeutic agents is a critical endeavor. This guide provides a detailed comparison of the anticancer properties of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid, and Doxorubicin, a widely utilized anthracycline antibiotic in chemotherapy. The comparison is drawn from experimental data on their mechanisms of action, cytotoxicity against various cancer cell lines, and the methodologies employed in these assessments.

Overview of Compounds

This compound is a natural product that can be isolated from the dried heartwood of Caesalpinia sappan. It belongs to the homoisoflavonoid class of compounds, which are known for their diverse biological activities. Research into structurally similar 7-hydroxy-chroman-4-one derivatives has revealed potential anticancer effects, including the induction of apoptosis and cell cycle arrest[1][2].

Doxorubicin is a cornerstone of cancer chemotherapy, approved for treating a wide range of cancers including breast cancer, sarcomas, and various carcinomas[3]. Its potent anticancer activity is well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity[3][4].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the reported IC50 values for derivatives of 7-hydroxy-chroman-4-one and doxorubicin across different cancer cell lines. It is important to note that these values are from separate studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of 7-Hydroxy-Chroman-4-one Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63 ± 0.17[1]
7-hydroxy-3,4-dihydrocadalene (structurally related)MCF-7 (Breast)55.24 (48h)
Substituted 7-hydroxy-4-methyl-benzopyran-2-ones (Compounds 3c and 8)MCF-7 (Breast)Not specified, but showed potent activity

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure TimeReference
HepG2 (Hepatocellular Carcinoma)1.3 ± 0.1824h[5]
Huh7 (Hepatocellular Carcinoma)5.2 ± 0.4924h[5]
SNU449 (Hepatocellular Carcinoma)218 ± 3824h[6]
MCF-7 (Breast Cancer)Varies (e.g., <10 µM)24-72h[6]
A549 (Lung Cancer)0.07 mM (70 µM)Not specified[7]

Mechanisms of Anticancer Activity

The pathways through which these compounds exert their cytotoxic effects are distinct, highlighting different therapeutic strategies.

This compound and its Analogs

The anticancer activity of 7-hydroxy-chroman-4-one derivatives is primarily associated with the induction of programmed cell death (apoptosis) and interference with the cell cycle.

  • Apoptosis Induction : Studies on related compounds show an increase in the activity of caspases, key executioner proteins in the apoptotic cascade. For instance, 7-hydroxy-3,4-dihydrocadalene was found to significantly increase both caspase-9 and caspase-3 activities in MCF-7 cells[8]. This suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

  • Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation. A 7-hydroxy-4-phenylchromen-2-one derivative was demonstrated to arrest AGS cells in the G2/M phase[1].

  • Inhibition of Signaling Pathways : Some 7-hydroxy-benzopyran-2-one derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers[2].

  • Generation of Reactive Oxygen Species (ROS) : The cytotoxic effect of some related natural products is mediated by an increase in intracellular ROS levels, leading to oxidative stress and subsequent cell death[8].

Doxorubicin

Doxorubicin's anticancer mechanism is multifaceted and involves several key cellular processes[3][4].

  • DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin intercalates into the DNA helix, which obstructs DNA and RNA synthesis. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis[3].

  • Generation of Reactive Oxygen Species (ROS) : Doxorubicin is known to generate free radicals through redox cycling. This leads to oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects[3].

  • Induction of Apoptosis and other forms of Cell Death : By causing significant DNA damage and cellular stress, doxorubicin activates apoptotic pathways. It can also induce other forms of cell death such as senescence and autophagy[3].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of these compounds and a typical experimental workflow for their evaluation.

cluster_chroman 7-Hydroxy-Chroman-4-one Derivative Pathway Compound 7-Hydroxy-Chroman-4-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS PI3K_AKT PI3K/Akt Pathway Inhibition Compound->PI3K_AKT CellCycle G2/M Phase Arrest Compound->CellCycle Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Proposed anticancer mechanism of 7-hydroxy-chroman-4-one derivatives.

cluster_dox Doxorubicin Anticancer Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Key mechanisms of doxorubicin's anticancer activity.

cluster_workflow In Vitro Anticancer Activity Evaluation Workflow Start Cancer Cell Line Culture Treatment Treat cells with varying concentrations of compound Start->Treatment Incubation Incubate for specific time periods (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay Cytotoxicity Assessment (e.g., MTT Assay) Incubation->MTT_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot

Caption: General experimental workflow for in vitro anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the cited studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment : The cells are then treated with various concentrations of the test compound (e.g., 7-hydroxy-chroman-4-one derivative or doxorubicin) and a vehicle control (like DMSO). A positive control such as cisplatin or doxorubicin may also be used[9].

  • Incubation : The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, a solution of MTT is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent, typically DMSO[9].

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using software like GraphPad Prism[9].

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment : Cells are treated with the compound at its IC50 concentration for a specified time.

  • Cell Harvesting : Cells are harvested, washed with phosphate-buffered saline (PBS).

  • Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting : Similar to the apoptosis assay, cells are treated with the compound and harvested.

  • Fixation : Cells are fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.

  • Staining : The fixed cells are stained with a fluorescent dye that binds to DNA, such as PI, in the presence of RNase to remove RNA.

  • Flow Cytometry Analysis : The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Conclusion

Both this compound and its derivatives, and the established drug doxorubicin, exhibit significant anticancer properties. However, they operate through different primary mechanisms. Doxorubicin's potent cytotoxicity is mainly attributed to its direct interaction with DNA and the generation of high levels of oxidative stress. In contrast, the anticancer activity of 7-hydroxy-chroman-4-one derivatives appears to be mediated through more targeted mechanisms like the induction of apoptosis via specific signaling pathways and cell cycle arrest.

The lower IC50 values generally reported for doxorubicin against a broad spectrum of cancer cells underscore its high potency. However, the potential for 7-hydroxy-chroman-4-one derivatives to induce cancer cell death through less aggressive mechanisms might offer a better safety profile, a critical consideration in the development of new anticancer agents. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.

References

A Comparative Guide to the Biological Effects of Genistein and 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of phytochemicals is paramount. This guide provides a comparative analysis of two flavonoid-related compounds: the well-researched isoflavone, genistein , and the less-characterized homoisoflavonoid, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one .

While extensive data is available for genistein, detailing its anticancer, anti-inflammatory, and antioxidant properties, research on this compound is sparse. This guide will present a comprehensive overview of genistein's activities, supported by experimental data, and contrast this with the limited current knowledge of this compound, primarily derived from studies on its natural source and related compounds.

Introduction to the Compounds

Genistein (4′,5,7-trihydroxyisoflavone) is a prominent isoflavone found abundantly in soy products.[1] Its structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its wide range of biological effects.[2] Genistein's therapeutic potential has been explored in numerous preclinical and clinical studies, focusing on its role in cancer, inflammation, and metabolic diseases.[3][4]

This compound is a homoisoflavonoid, a class of compounds structurally related to isoflavones. It has been isolated from the heartwood of Caesalpinia sappan (Sappanwood), a plant used in traditional medicine.[5][6] Unlike genistein, this specific compound has not been the subject of extensive biological investigation, and its effects are often inferred from studies on crude extracts of C. sappan or related chromanone derivatives.[7][8]

Comparative Analysis of Biological Effects

Anticancer Activity

Genistein is a well-documented anticancer agent that modulates multiple cellular processes, including cell cycle progression, apoptosis (programmed cell death), and the inhibition of angiogenesis and metastasis.[1][5] In contrast, direct evidence for the anticancer activity of this compound is not available. However, extracts from its source, Caesalpinia sappan, have demonstrated cytotoxic effects against various cancer cell lines.[9][10]

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineAssayIC50 ValueReference
Genistein MCF-7 (Breast)MTT Assay>10 µM (inhibitory)[11]
A549 (Lung)MTT Assay20 µM[1]
AGS (Gastric)MTT Assay35-67% proliferation decrease at 50-90 µM[12]
HT-29 (Colon)Apoptosis Assay-[3]
HeLa (Cervical)Apoptosis Assay-[3]
This compound Data Not Available---
C. sappan Ethanol Extract (Source of Compound)A549 (Lung)MTT Assay45.19 ± 1.704 µg/mL[13]
Anti-inflammatory and Antioxidant Effects

Genistein exhibits significant anti-inflammatory and antioxidant properties. It can suppress the production of inflammatory mediators and reduce oxidative stress by scavenging free radicals.[3] While direct data for this compound is lacking, studies on related chroman-4-one derivatives and C. sappan extracts suggest that this class of compounds possesses anti-inflammatory and antioxidant potential.[7][8] For instance, ethanolic extracts of C. sappan have been shown to significantly suppress nitric oxide (NO) production in stimulated macrophage cells.[7]

Table 2: Comparative Anti-inflammatory and Antioxidant Activity

Compound / ExtractBiological EffectModel / AssayKey FindingsReference
Genistein Anti-inflammatoryMCF-7 cellsModulates AMPK and COX-2 pathways[3]
Antioxidant-Downregulates pro-inflammatory cytokines (e.g., TNF-α)
AntioxidantIn vivo (rats)Upregulates SOD and GPx; reduces ROS levels
This compound Data Not Available---
C. sappan Ethanol ExtractAnti-inflammatoryRAW264.7 cellsSuppressed NO production[7]
AntioxidantDPPH AssayStrong antioxidant activity (IC50 of 22.14 ± 0.93 ppm)[13]

Mechanisms of Action & Signaling Pathways

The molecular mechanisms underlying genistein's effects have been extensively studied. It is known to modulate several key signaling pathways crucial for cell survival, proliferation, and inflammation.

Genistein's Signaling Pathway Modulation

Genistein exerts its pleiotropic effects by targeting numerous signaling cascades:

  • PI3K/Akt Pathway: Inhibition of this pathway by genistein leads to decreased cell survival and proliferation.[3][4]

  • NF-κB Pathway: Genistein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby reducing the expression of inflammatory cytokines and anti-apoptotic proteins.[3][4]

  • MAPK Pathway: It modulates components of the MAPK pathway, such as ERK1/2 and p38, which are involved in cellular responses to stress, proliferation, and apoptosis.[3]

  • Wnt/β-catenin Pathway: Downregulation of this pathway by genistein has been implicated in its anticancer effects, particularly in colon cancer.[4][10]

Due to the lack of specific research, the signaling pathways modulated by This compound remain unknown.

Genistein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk MAPK MAPK (ERK, p38) Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle IkB IκB Ikk->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Bax Bax Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis GeneExp Gene Expression (Inflammation, Survival) NFkB_nuc->GeneExp Genistein Genistein Genistein->RTK Genistein->PI3K Genistein->MAPK Genistein->Ikk Genistein->Bcl2

Caption: Simplified signaling pathways modulated by Genistein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological effects discussed.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Genistein) or vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

This guide highlights a significant disparity in the scientific understanding of genistein versus this compound. Genistein is a multifaceted compound with well-documented anticancer, anti-inflammatory, and antioxidant effects, mediated through the modulation of numerous critical signaling pathways. In stark contrast, this compound remains largely uncharacterized. While its structural class (homoisoflavonoid) and natural source (Caesalpinia sappan) suggest potential bioactivity, dedicated studies are required to elucidate its specific biological effects and mechanisms of action. For researchers in drug discovery, genistein offers a rich foundation for further development, whereas this compound represents an unexplored frontier with potential for novel therapeutic discoveries.

References

A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Derivatives: Unveiling Structure-Activity Relationships in Cancer, Oxidation, and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of derivatives of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid with a promising range of biological activities. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the understanding of structure-activity relationships and guide future research in the development of potent therapeutic agents. Homoisoflavonoids, a subclass of flavonoids, are naturally occurring compounds that have garnered significant interest for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The core structure, 3-benzylidenechroman-4-one, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced biological profiles.[3][4][5]

Comparative Biological Activity of Derivatives

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the chromanone and benzylidene rings. The following tables summarize the cytotoxic and antioxidant activities of various derivatives, providing a quantitative basis for comparison.

Cytotoxic Activity against Human Cancer Cell Lines

The antiproliferative activity of 3-benzylidenechroman-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxic Activity (IC50, µM) of 3-Benzylidenechroman-4-one Derivatives

Compound IDR1 (at C7)R2 (Benzylidene Ring)MDA-MB-231 (Breast)KB (Nasopharyngeal)SK-N-MC (Neuroblastoma)HL-60 (Leukemia)NALM-6 (Leukemia)WM-115 (Melanoma)Reference
Parent Compound OH4-OH------[6]
Derivative 1 OMe3-Cl, 4,5-di-OMe7.56 µg/mL25.04 µg/mL9.64 µg/mL---[7][8]
Derivative 2 OMe2-(2-Cl, 6-OMe-phenoxy)acetate>100 µg/mL>100 µg/mL58.04 µg/mL---[7][8]
Derivative 3 H4-N,N-diethylamino---11.768.69>20[1]
Derivative 4 H (with Phenyl at C2)4-N,N-diethylamino---8.369.086.45[1]

Note: IC50 values for derivatives 1 and 2 were reported in µg/mL and have been presented as such. Direct comparison with molar concentrations requires molecular weight information.

The data suggests that modifications on the benzylidene ring significantly impact cytotoxicity. For instance, the 3-chloro-4,5-dimethoxybenzylidene derivative (Derivative 1) demonstrated notable activity against breast cancer and neuroblastoma cell lines.[7][8] Furthermore, the presence of a 4-N,N-diethylamino group on the benzylidene ring (Derivatives 3 and 4) resulted in potent activity against leukemia cell lines.[1]

Antioxidant Activity

The antioxidant potential of these derivatives is commonly assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The half-maximal effective concentration (EC50) values, indicating the concentration required to scavenge 50% of DPPH radicals, are summarized in Table 2. Lower EC50 values signify stronger antioxidant activity.

Table 2: DPPH Radical Scavenging Activity (EC50, µM) of 3-Benzylidene-4-chromanone Derivatives

Compound IDR1 (at C7)R2 (Benzylidene Ring)EC50 (µM)Reference
Derivative 5 H3,4-di-OH13[9]
Derivative 6 OH3,4-di-OH14[9]
Derivative 7 OMe3,4-di-OH13[9]

A key structural feature for potent antioxidant activity appears to be the presence of a catechol (3,4-dihydroxy) moiety on the benzylidene ring. Derivatives 5, 6, and 7, all possessing this feature, exhibited strong DPPH radical scavenging activity.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Synthesis of 3-Benzylidene-4-chromanone Derivatives

The synthesis of 3-benzylidene-4-chromanone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6][10]

General Procedure:

  • A mixture of the appropriate 7-substituted-chroman-4-one (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) is prepared.

  • A catalytic amount of a base, such as piperidine, is added to the mixture.

  • The reaction mixture is heated, typically at 100°C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled and purified, often through recrystallization or column chromatography, to yield the desired 3-benzylidene-4-chromanone derivative.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][11]

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: The test compounds are dissolved and diluted to various concentrations. A specific volume of each concentration is mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50 Determination: The EC50 value is determined from the plot of percentage inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anticancer activities of homoisoflavonoids are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism via NF-κB and MAPK Signaling

Many flavonoids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.

The following diagram illustrates a plausible mechanism by which this compound derivatives may inhibit inflammation.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates Derivative 7-Hydroxy-3-(4-hydroxybenzylidene) chroman-4-one Derivative Derivative->IKK Inhibits Derivative->MAPK_pathway Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces MAPK_pathway->NFkB_active Activates

Caption: Putative anti-inflammatory mechanism of action.

This diagram illustrates how the derivatives may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel derivatives involves a structured workflow, from synthesis to comprehensive biological testing.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, etc.) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antioxidant->SAR Anti_inflammatory->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: General experimental workflow for evaluation.

This workflow outlines the key stages in the discovery and development of new therapeutic agents based on the this compound scaffold.

References

In Vivo Anticancer Activity of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo validation of the anticancer activity of the specific homoisoflavonoid, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, is not yet available in published literature, this guide provides a comparative analysis of structurally related compounds, Brazilin and Sappanone A, against standard-of-care chemotherapeutic agents for bladder cancer, Cisplatin and Gemcitabine. This objective comparison is based on available preclinical in vivo data and aims to inform further research and drug development in this area.

Comparative Efficacy of Homoisoflavonoids and Standard Chemotherapies in Bladder Cancer Xenograft Models

The following table summarizes the in vivo anticancer efficacy of Brazilin, a homoisoflavonoid closely related to this compound, and the standard chemotherapy agents Cisplatin and Gemcitabine in murine models of bladder cancer. Due to the lack of direct in vivo anticancer studies on Sappanone A, its relevant anti-inflammatory in vivo data is presented, as chronic inflammation is a key factor in tumorigenesis.

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey Findings
Brazilin Human bladder cancer xenograftNude mice200, 300, and 400 mg/kg, intraperitoneal injectionMarkedly suppressed tumor growth and prolonged the lifespan of the mice.[1]
Sappanone A Lipopolysaccharide (LPS)-induced acute lung injuryMice25 and 50 mg/kg, intraperitoneal injectionProvided protection against LPS-induced mortality, indicating potent in vivo anti-inflammatory effects.[2]
Cisplatin Human bladder transitional cell carcinoma xenograftNude mice7 mg/kgCaused >97% initial tumor regression.[3]
Cisplatin Canine transitional cell carcinomaDogs60 mg/m², intravenous infusion, every 21 daysInduced partial remission in 3 out of 18 dogs.[4]
Gemcitabine Murine model of superficial bladder cancerMice500 μg, single intravesical instillationSignificantly decreased tumor outgrowth from 90% (control) to 30%.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Brazilin in Human Bladder Cancer Xenograft Model[1]
  • Animal Model: Male BALB/c nude mice (6-8 weeks old).

  • Cell Line: Human bladder cancer T24 cells.

  • Tumor Implantation: 1 x 107 T24 cells in 0.2 mL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment and control groups. Brazilin was administered via intraperitoneal injection at doses of 200, 300, and 400 mg/kg daily for 14 days. The control group received an equivalent volume of vehicle.

  • Efficacy Evaluation: Tumor volume was measured every two days using a caliper. At the end of the study, mice were euthanized, and tumors were excised and weighed. Animal survival was also monitored.

Cisplatin in Human Bladder Cancer Xenograft Model[3]
  • Animal Model: Nude mice.

  • Tumor Line: Human bladder transitional cell carcinoma xenograft tumor line (DU4284).

  • Tumor Implantation: Subrenal capsule assay.

  • Treatment Protocol: A single dose of Cisplatin (7 mg/kg) was administered.

  • Efficacy Evaluation: Initial tumor growth inhibition was assessed at 20 days, and host survival was monitored.

Gemcitabine in a Murine Model of Superficial Bladder Cancer[5]
  • Animal Model: C57BL/6 mice.

  • Tumor Induction: Intravesical instillation of MB49 bladder cancer cells.

  • Treatment Protocol: A single intravesical instillation of 500 μg of Gemcitabine (10 mg/mL) was administered for 30 minutes.

  • Efficacy Evaluation: Tumor outgrowth was assessed at day 100.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these compounds is mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.

Brazilin_Signaling_Pathways Brazilin Brazilin mTOR mTOR Brazilin->mTOR inhibits STING STING Brazilin->STING activates Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Immune_Response Anti-tumor Immune Response IRF3->Immune_Response

Figure 1: Brazilin's anticancer signaling pathways.

Sappanone_A_Signaling_Pathways Sappanone_A Sappanone A NF_kB NF-κB Sappanone_A->NF_kB inhibits Nrf2 Nrf2 Sappanone_A->Nrf2 activates Inflammation Inflammation NF_kB->Inflammation inhibition reduces Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response activation increases

Figure 2: Sappanone A's anti-inflammatory signaling.

Cisplatin_Signaling_Pathways Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ERK1_2 ERK1/2 Cisplatin->ERK1_2 activates cGAS_STING cGAS-STING Cisplatin->cGAS_STING activates Apoptosis Apoptosis DNA_Damage->Apoptosis AP1 AP-1 ERK1_2->AP1 Immune_Response Immune Response cGAS_STING->Immune_Response

Figure 3: Cisplatin's anticancer signaling pathways.

Gemcitabine_Signaling_Pathways Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis inhibits TGF_beta TGF-β Gemcitabine->TGF_beta modulates Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition induces Smad Smad TGF_beta->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT promotes

Figure 4: Gemcitabine's anticancer signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo validation of a novel anticancer compound.

In_Vivo_Anticancer_Workflow Start Start: Compound Identification Cell_Culture In Vitro Cytotoxicity (e.g., MTT assay) Start->Cell_Culture Animal_Model Animal Model Selection (e.g., Xenograft in nude mice) Cell_Culture->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment Treatment Administration (Drug vs. Vehicle) Tumor_Implantation->Treatment Monitoring Tumor Growth & Animal Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarker Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Related Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and structurally related chroman-4-one derivatives. While specific reproducible in vitro assay data for this compound is limited in publicly available literature, this document compiles and compares data from closely related compounds and extracts from which it is isolated, primarily the heartwood of Caesalpinia sappan.[1][2][3][4] The aim is to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Overview of Chroman-4-ones

Chroman-4-ones are a class of heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring. This scaffold is present in a variety of natural products and synthetic compounds that have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This compound, a homoisoflavonoid, is noted for its potential anti-inflammatory and antioxidant properties.[5]

Comparative In Vitro Efficacy

To provide a framework for evaluating this compound, this section summarizes quantitative data from in vitro assays performed on analogous chroman-4-one derivatives and extracts of Caesalpinia sappan.

Enzyme Inhibition

Chroman-4-one derivatives have been identified as potent inhibitors of various enzymes. The following table presents the inhibitory activity of several substituted chroman-4-one derivatives against Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)SelectivityReference
Substituted Chroman-4-ones 2-n-propyl-6,8-dibromochroman-4-oneSIRT210.6Selective vs SIRT1/3[6][7]
2-n-pentyl-6,8-dibromochroman-4-oneSIRT25.5Selective vs SIRT1/3[6][7]
6-bromo-8-chloro-2-(4-carboxybutyl)chroman-4-oneSIRT21.8Selective vs SIRT1/3[8]
Anticancer Activity

Extracts from Caesalpinia sappan, a natural source of this compound, have demonstrated cytotoxic effects against various cancer cell lines. The data below compares the anticancer activity of C. sappan ethanol extract with a standard chemotherapeutic agent.

Test SubstanceCell LineAssayIC50 (µg/mL)Reference
Caesalpinia sappan Ethanol Extract A549 (Lung Carcinoma)MTT45.19 ± 1.704[9]
MCF-7 (Breast Cancer)---
T47D (Breast Cancer)-68.00[9]
PANC-1 (Pancreatic Cancer)-43.6[9]
HeLa (Cervical Cancer)-40.88[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro assays. The following are protocols for key experiments relevant to the evaluation of chroman-4-one derivatives.

SIRT2 Inhibition Assay (Fluorescence-based)

This protocol describes a common method for determining the inhibitory activity of compounds against SIRT2.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of the SIRT2 enzyme, the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), and NAD+.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the SIRT2 enzyme.

  • Initiation : Start the reaction by adding the substrate and NAD+.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Development : Stop the reaction and add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[6][7][10]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., C. sappan extract or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9][11]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Potential Anti-inflammatory Signaling Pathway

Deoxysappanone B, a homoisoflavone also found in Caesalpinia sappan, has been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound may act through similar mechanisms.

Caption: Putative anti-inflammatory mechanism of action.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound against a cancer cell line.

G A Cancer Cell Line Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

Caption: Standard workflow for an MTT-based cytotoxicity assay.

References

A Cross-Validation of the Biological Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of the homoisoflavonoid 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, with a focus on its anti-inflammatory and antioxidant properties. Through a comparative analysis with established alternative compounds such as quercetin and genistein, this document aims to provide an objective assessment of its therapeutic potential. The information herein is supported by experimental data from various studies, detailed methodologies for key biological assays, and visualizations of associated signaling pathways.

Executive Summary

This compound, a member of the homoisoflavonoid class of natural products, has garnered interest for its potential pharmacological activities. Homoisoflavonoids, including compounds like sappanone A and brazilin isolated from Caesalpinia sappan, have demonstrated significant anti-inflammatory and antioxidant effects.[1][2][3][4][5][6] This guide consolidates available data to benchmark the performance of this compound against well-characterized flavonoids, providing a valuable resource for researchers exploring novel therapeutic agents. While direct comparative studies are limited, this guide synthesizes data from multiple sources to offer a cross-validated perspective.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and selected alternative compounds.

Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of absolute IC50 or inhibition values should be approached with caution, as experimental conditions can vary between laboratories.

Anti-inflammatory Activity

In vivo models are crucial for assessing the anti-inflammatory potential of compounds. The carrageenan-induced paw edema and croton oil-induced ear edema models are widely used to evaluate acute inflammation.

Table 1: Comparative Anti-inflammatory Activity in In Vivo Models

CompoundModelDosageInhibition of Edema (%)Reference
Homoisoflavonoids (General) Croton Oil-Induced Auricular DermatitisNot SpecifiedExhibited anti-inflammatory activity
Quercetin Carrageenan-Induced Paw Edema10 mg/kgSignificant reduction in PGE2, TNF-α, and COX-2 mRNA[7]
Quercetin Carrageenan-Induced Paw Edema20 mg/kg (oral)Significant inhibition[8]
Luteolin Croton Oil-Induced Ear EdemaNot SpecifiedInhibition of edema
Indomethacin (Standard Drug) Carrageenan-Induced Paw Edema10 mg/kg41.7%[9]
Indomethacin (Standard Drug) Croton Oil-Induced Ear Edema50 mg/kg49.41%[10]
Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to quantify this activity, with a lower IC50 value indicating higher potency.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 ValueReference
Brazilin Strong antioxidant activity[3][4]
Genistein ~43.17 µg/mL (ABTS assay)[11]
Genistein Did not reduce DPPH radical up to 80 µM[12]
Quercetin EC50: 5.5 µM
Ascorbic Acid (Standard) IC50: 33.47 ± 1.24 µg/mL[9]

Signaling Pathways in Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant effects of flavonoids and homoisoflavonoids are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, while the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response.

Sappanone A, a homoisoflavonoid structurally related to the target compound, has been shown to exert its anti-inflammatory effects by modulating both the Nrf2 and NF-κB pathways.[1][13] It induces the expression of heme oxygenase-1 (HO-1) via the p38 MAPK/Nrf2 axis and suppresses NF-κB activation.[1]

// Edges LPS -> p38 [label="Activates"]; LPS -> NFkB [label="Activates"];

p38 -> Nrf2 [label="Activates"]; Nrf2 -> HO1 [label="Induces Expression"]; HO1 -> Inflammatory_Mediators [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee];

NFkB -> Inflammatory_Mediators [label="Induces Expression"];

Compound -> p38 [label="Activates", style=dashed, color="#4285F4"]; Compound -> NFkB [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee]; } .dot Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo anti-inflammatory assays are provided below for researchers interested in evaluating the activity of this compound and its alternatives.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses acute inflammation.

Workflow Diagram:

G

Procedure:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Croton Oil-Induced Ear Edema in Mice

This model is used to evaluate topical anti-inflammatory activity.

Workflow Diagram:

G

Procedure:

  • Animals: Male Swiss albino mice are commonly used.

  • Grouping: Animals are divided into control, standard (e.g., dexamethasone or indomethacin), and test groups.

  • Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.

  • Induction of Edema: After a short period (e.g., 15-30 minutes), a solution of croton oil in the same vehicle is applied to the right ear of all animals.[14]

  • Assessment of Edema: After a specified time (typically 4-6 hours), the animals are euthanized, and a standard-sized circular section is punched out from both ears. The weight of the ear punches is recorded.

  • Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is then calculated relative to the control group.

Conclusion

This compound belongs to a class of compounds with demonstrated anti-inflammatory and antioxidant potential. While direct comparative data for this specific molecule is still emerging, the available information on related homoisoflavonoids suggests that it likely acts through the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and Nrf2. Further head-to-head studies with established compounds like quercetin and genistein, utilizing standardized protocols as outlined in this guide, are warranted to fully elucidate its therapeutic potential. This comparative guide serves as a foundational resource for researchers to design and interpret future studies on this promising compound.

References

A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential anti-inflammatory properties of the natural compound 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one against established anti-inflammatory drugs, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Due to the current lack of direct experimental data on the specific anti-inflammatory activity of this compound, this guide draws upon available information for structurally related homoisoflavonoids and chroman-4-one derivatives to project its potential efficacy and mechanisms of action. This document is intended to serve as a resource for researchers, providing a foundational comparison and outlining standard experimental protocols for future in-vitro and in-vivo evaluation.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of organic compounds. It can be isolated from the dried heartwood of Caesalpinia sappan, a plant used in traditional medicine for various ailments, including inflammation. The chroman-4-one core is a structural motif found in numerous bioactive natural products, and compounds belonging to this class have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.

While direct evidence is pending, the anti-inflammatory potential of this compound is inferred from studies on similar compounds. For instance, other homoisoflavonoids isolated from Caesalpinia sappan have been shown to inhibit the production of inflammatory mediators. This guide will, therefore, present a hypothetical comparison based on the activities of these related molecules.

Comparative Analysis with Standard Anti-Inflammatory Drugs

The following tables provide a comparative summary of this compound (based on data from related compounds) and two major classes of standard anti-inflammatory drugs: NSAIDs (represented by Ibuprofen) and Corticosteroids (represented by Dexamethasone).

Table 1: In-Vitro Anti-Inflammatory Activity Comparison

ParameterThis compound (Projected)Ibuprofen (NSAID)Dexamethasone (Corticosteroid)
Cell Line Macrophages (e.g., RAW 264.7, THP-1), ChondrocytesMacrophages, various cell typesMacrophages, lymphocytes, various cell types
Inflammatory Stimulus Lipopolysaccharide (LPS)LPS, other inflammatory stimuliLPS, cytokines (e.g., TNF-α, IL-1β)
Mechanism of Action Potential inhibition of COX-2, iNOS, and pro-inflammatory cytokine productionInhibition of COX-1 and COX-2 enzymesInhibition of NF-κB signaling, induction of anti-inflammatory genes
Effect on Mediators Potential reduction of NO, PGE2, TNF-α, IL-1β, IL-6Reduction of Prostaglandins (PGE2)Broad suppression of cytokines, chemokines, and inflammatory enzymes
Potency (IC50) To be determinedVaries by cell type and assay (µM range)nM range

Table 2: In-Vivo Anti-Inflammatory Activity Comparison

ParameterThis compound (Projected)Ibuprofen (NSAID)Dexamethasone (Corticosteroid)
Animal Model Carrageenan-induced paw edema in rodentsCarrageenan-induced paw edema, other models of acute inflammationCarrageenan-induced paw edema, models of acute and chronic inflammation
Route of Administration To be determined (likely oral or intraperitoneal)OralOral, intravenous, topical
Primary Outcome Reduction in paw volume/thicknessReduction in paw volume/thicknessPotent reduction in paw volume/thickness
Effect on Inflammatory Markers Potential reduction of local pro-inflammatory cytokines and enzymesReduction of local prostaglandin levelsSystemic and local reduction of a wide range of inflammatory mediators
Dosage Range To be determined10-100 mg/kg in rodents0.1-1 mg/kg in rodents

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of NSAIDs and corticosteroids are well-characterized and involve distinct signaling pathways. Based on preliminary data from related compounds, this compound may act on pathways similar to those affected by NSAIDs.

NSAID Mechanism of Action

Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1][2][3]

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Figure 1: Simplified signaling pathway of NSAID action.
Corticosteroid Mechanism of Action

Corticosteroids exert their potent anti-inflammatory effects through a more complex mechanism. After binding to the glucocorticoid receptor (GR) in the cytoplasm, the complex translocates to the nucleus. Here, it can upregulate the expression of anti-inflammatory proteins. More importantly, it can repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby inhibiting the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]

Corticosteroid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to Corticosteroid-GR Complex Corticosteroid-GR Complex GR->Corticosteroid-GR Complex Activated NF-κB Activated NF-κB Corticosteroid-GR Complex->Activated NF-κB Inhibits NF-κB NF-κB IκB IκB NF-κB-IκB Complex NF-κB-IκB Complex NF-κB-IκB Complex->Activated NF-κB Releases Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB-IκB Complex Activates Pro-inflammatory Genes Pro-inflammatory Genes Activated NF-κB->Pro-inflammatory Genes Activates Transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Leads to In_Vitro_Workflow A Seed RAW 264.7 cells B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E I Perform Cell Viability Assay D->I F Measure NO (Griess Assay) E->F G Measure PGE2 (ELISA) E->G H Measure Cytokines (ELISA) E->H J Data Analysis (IC50) F->J G->J H->J I->J

References

A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one's Antioxidant Potential Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one structure is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antioxidant effects. The antioxidant capacity of such compounds is crucial in the research and development of novel therapeutics for conditions associated with oxidative stress.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available antioxidant activity data for an extract containing 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and for the benchmark antioxidants. The data is presented for three common antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. It is important to note that IC50, TEAC, and ORAC values can vary significantly between studies due to different experimental conditions.

Compound/ExtractDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g)
Ethyl Acetate Extract of Caesalpinia sappan Bark *19.7 µg/mL [5]Not ReportedNot Reported
Trolox 3.77 - 4.0 µg/mL[6]1.0 (by definition)[7][8]1.0 (by definition)[8][9]
Ascorbic Acid (Vitamin C) 3.37 - 9.53 µg/mL[10]0.20 - 1.0[9][11]~41,000 µmol TE/100g[12]
Quercetin 4.60 - 19.17 µg/mL[13]1.5 - 2.0[14]Not widely reported in µmol TE/g, but shows high activity[15][16]

*Data for the ethyl acetate extract of Caesalpinia sappan bark is used as an indicator of the potential activity of its constituent, this compound. One study found this extract to have stronger antioxidant activity than Vitamin C, with IC50 values of 19.7 µg/mL and 54.06 µg/mL, respectively[5].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent.

  • In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test sample.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity[13].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample[7][8][17].

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a 96-well plate.

  • The mixture is incubated at 37°C.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve[9][18][19].

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway related to oxidative stress and a typical workflow for antioxidant capacity assessment.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

Antioxidant_Assay_Workflow start Start: Sample Preparation prepare_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, AAPH) start->prepare_reagents prepare_samples Prepare Test Compound and Standard Dilutions start->prepare_samples reaction_mixture Create Reaction Mixture (Sample + Reagent) prepare_reagents->reaction_mixture prepare_samples->reaction_mixture incubation Incubate under Controlled Conditions reaction_mixture->incubation measurement Spectrophotometric or Fluorometric Measurement incubation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50/TEAC measurement->data_analysis end End: Comparative Results data_analysis->end

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

References

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